Methyl 4-methyl-4-nitropentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-4-nitropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVMGGCWUQHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289780 | |
| Record name | Methyl 4-methyl-4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16507-02-1 | |
| Record name | Methyl 4-methyl-4-nitropentanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-methyl-4-nitropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-4-nitropentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-methyl-4-nitropentanoate, a valuable nitroalkane derivative. This document details the synthetic protocol, purification methods, and thorough characterization using various spectroscopic techniques. All quantitative data is presented in structured tables for clarity and ease of comparison.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a base-catalyzed Michael addition reaction. This reaction involves the conjugate addition of a nitroalkane, in this case, 2-nitropropane, to an α,β-unsaturated ester, methyl acrylate. The reaction is facilitated by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reaction Scheme
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-methyl-4-nitropentanoate. The information is compiled from various chemical data sources and is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity
This compound is an organic compound containing both a nitro group and an ester functional group.[1] Its unique structure lends it to potential applications in various chemical syntheses.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 16507-02-1 | [1][3] |
| Molecular Formula | C₇H₁₃NO₄ | [2][3][4] |
| Molecular Weight | 175.18 g/mol | [1][2][3] |
| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O | [1] |
| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | [1] |
| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [1] |
| Synonyms | Methyl 4-nitro-4-valerate, Pentanoic acid, 4-methyl-4-nitro-, methyl ester, 4-NITRO-4-METHYLPENTANOIC ACID METHYL ESTER | [2][5] |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, storage, and designing experimental procedures.
| Property | Value | Conditions | Source |
| Physical Form | Liquid | Ambient | [1] |
| Appearance | Colorless to light yellow liquid | - | [5] |
| Boiling Point | 79 °C | at 1 mmHg | [1][3] |
| Density | 1.114 g/mL | at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.441 | at 20 °C | [1][3] |
| Flash Point | 113 °C (235.4 °F) | Closed cup | [1][6] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | Computed | [4] |
| logP (Octanol-Water Partition Coefficient) | 0.9949 | Computed | [4] |
Chemical and Spectroscopic Properties
The chemical properties are dictated by the presence of the ester and nitro functional groups.
| Property | Value | Source |
| Functional Groups | Ester, Nitro | [1] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 4 | [4] |
While specific spectroscopic data is not widely available in the searched literature, standard analytical techniques would be employed for its characterization.
Safety and Handling
This compound is classified as an irritant.[5][6] Appropriate safety precautions should be taken during handling.
| Hazard Classifications | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (type ABEK (EN14387) filter recommended) should be worn.[1][6]
Storage: Store at room temperature in a well-ventilated area.[4][5] It is classified as a combustible liquid.[1][6]
Experimental Protocols
5.1. Determination of Boiling Point: The boiling point at reduced pressure (1 mmHg) is determined using a vacuum distillation apparatus. The sample is heated in a distillation flask connected to a vacuum pump and a manometer. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
5.2. Determination of Density: A pycnometer or a digital density meter is used for accurate density measurement. The mass of a known volume of the substance is determined at a specific temperature (25 °C), and the density is calculated by dividing the mass by the volume.
5.3. Determination of Refractive Index: An Abbe refractometer is typically used to measure the refractive index. A small sample is placed on the prism of the refractometer, and the instrument is calibrated. The refractive index is read directly from the scale at a specified temperature (20 °C) using a sodium D-line light source.
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like this compound.
References
- 1. 4-甲基-4-硝基戊酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 16507-02-1 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 16507-02-1 [amp.chemicalbook.com]
- 6. This compound 96 16507-02-1 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-4-nitropentanoate, with the CAS number 16507-02-1, is a nitroalkanoic acid ester. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently unexplored, biological significance. While no specific studies on the biological activity of this compound have been published, this document aims to serve as a foundational resource for researchers interested in exploring its potential applications in medicinal chemistry and drug development by drawing parallels with related aliphatic nitro compounds.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value | Reference(s) |
| CAS Number | 16507-02-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₃NO₄ | [1][2][4] |
| Molecular Weight | 175.18 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 79 °C at 1 mmHg | [1][3] |
| Density | 1.114 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.441 | [1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O | [1] |
| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 | [1][4] |
| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Data available from chemical suppliers and databases. | [4][6] |
| ¹³C NMR | Data available from chemical suppliers and databases. | [4] |
| Infrared (IR) Spectroscopy | Neat IR spectrum available. | [4] |
| Mass Spectrometry (MS) | GC-MS data available, with major peaks at m/z 69 and 41. | [4] |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is through the Michael addition of 2-nitropropane to methyl acrylate. This procedure is adapted from Organic Syntheses.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
Dioxane
-
40% aqueous solution of benzyltrimethylammonium hydroxide (Triton B)
-
Dilute hydrochloric acid
-
Ether
-
0.1% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a stirrer and a condenser, place 89 g (1 mole) of 2-nitropropane, 50 ml of dioxane, and 10 ml of a 40% aqueous solution of benzyltrimethylammonium hydroxide (Triton B).
-
Warm the mixture to 70°C.
-
Add 86 g (1 mole) of redistilled methyl acrylate with stirring over 15 minutes. The temperature will rise to approximately 100°C and then drop to about 85°C.
-
Heat the mixture on a steam bath with stirring for 4 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ether.
-
Wash the ether layer twice with water, once with approximately 50 ml of 0.1% sodium bicarbonate solution, and finally again with water.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Distill the product through a short fractionating column to yield a nearly colorless oil. The reported boiling point is 79°C/1 mm.
Purification Methods
Purification of the crude product is typically achieved by distillation under reduced pressure as described in the synthesis protocol. For removing color-forming impurities, which can be common in nitro aliphatic compounds, a process involving polymerization of these impurities followed by distillation can be employed.[7] Column chromatography using silica gel with a hexane/ethyl acetate eluent system can also be a viable purification method for related nitro compounds.[3]
Analytical Methods
Standard analytical techniques can be employed to confirm the identity and purity of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing volatile compounds like methyl esters.[8] A typical GC program would involve an initial oven temperature followed by a ramp to a final temperature, with mass spectra collected in electron impact mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong asymmetric and symmetric stretches typically around 1550 and 1350 cm⁻¹) and the ester carbonyl group (strong stretch around 1740 cm⁻¹).[9]
Biological Activity and Potential Applications
Currently, there is a lack of published research on the specific biological activities of this compound. However, the broader class of aliphatic nitro compounds has been shown to exhibit a range of biological effects, suggesting potential avenues for investigation.
Aliphatic nitro compounds are known to possess antimicrobial and cytotoxic properties.[1][10][11] The electron-withdrawing nature of the nitro group can render the α-carbon acidic, and the nitro group itself can undergo enzymatic reduction in biological systems to produce reactive nitrogen species.[10] These reactive species can interact with cellular macromolecules, leading to cytotoxic effects.
Studies on β-nitro-substituted carboxylic acid esters have identified them as a class of cytotoxic agents against various cancer cell lines.[12] This suggests that this compound could be a candidate for screening in anticancer assays.
Furthermore, nitrated lipids, which are structurally more complex but also contain a nitroalkene moiety, are known to act as signaling molecules with anti-inflammatory effects.[2][13][14] They can undergo Michael addition with nucleophilic residues in proteins, thereby modulating protein function. While this compound is a saturated compound and cannot undergo Michael addition directly, its potential metabolites could possess such reactivity.
Safety Information
This compound is classified as an irritant.[1][4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended.[1]
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its biological activity remains to be elucidated, the known bioactivities of related aliphatic nitro compounds and nitroalkanoic acid esters suggest that it may be a valuable molecule for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This technical guide provides the necessary foundational information for researchers to initiate such investigations.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound(16507-02-1) 1H NMR [m.chemicalbook.com]
- 7. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methyl-4-nitropentanoate, a valuable chemical intermediate. This document details its chemical identity, physical and chemical properties, and established synthesis protocols.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a nitro compound and an ester.
A variety of synonyms and identifiers are used in literature and commercial listings for this compound, which are summarized in the table below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 16507-02-1 |
| Molecular Formula | C7H13NO4 |
| Molecular Weight | 175.18 g/mol |
| InChI | 1S/C7H13NO4/c1-7(2,8(10)11)5-4-6(9)12-3/h4-5H2,1-3H3 |
| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N |
| SMILES | CC(C)(CCC(=O)OC)--INVALID-LINK--[O-] |
| Synonyms | Methyl 4-nitro-4-valerate, Pentanoic acid, 4-methyl-4-nitro-, methyl ester, Valeric acid, 4-methyl-4-nitro-, methyl ester, 4-methyl-4-nitropentanoic acid methyl ester, 4-nitro-4-methylpentanoic acid methyl ester |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is presented in the following table.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79 °C at 1 mmHg |
| Density | 1.114 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.441 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | Room temperature |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a Michael addition reaction. A documented method involves the reaction of methyl acrylate with 2-nitropropane in the presence of a base catalyst.
Synthesis via Michael Addition with Triethylamine Catalyst
A specific protocol for the synthesis of this compound is detailed in United States Patent 2,554,831.[3] The process involves the reaction of methyl acrylate and 2-nitropropane using triethylamine as a catalyst.[3]
Materials:
-
Methyl acrylate
-
2-Nitropropane
-
Triethylamine
Procedure:
-
A mixture of 28.7 grams of methyl acrylate, 89.1 grams (3 moles) of 2-nitropropane, and 16.85 grams (0.5 mole) of triethylamine was prepared at room temperature.[3]
-
The mixture was allowed to stand at 30°C for four days.[3]
-
The resulting green solution was subjected to distillation under reduced pressure to remove any unreacted reagents.[3]
-
The residue was then distilled in a vacuum to yield the final product.[3]
This process yielded 47.3 grams (81% yield) of this compound with a boiling point of 90-93°C at 1.5 mm Hg.[3] The yield could be increased to 86% by extending the reaction period to seven days.[3] The pure product is described as a colorless, pleasant-smelling oil.[3]
Catalyzed 1,4-Addition Reaction
Another approach involves a 1,4-addition reaction catalyzed by a polymer-supported azidoproazaphosphatrane.[4] This method has been shown to produce this compound in high yield (95%) at room temperature.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Michael addition reaction.
Caption: Synthesis workflow for this compound.
References
"Methyl 4-methyl-4-nitropentanoate" spectroscopic data (NMR, IR, Mass Spec)
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectroscopic data for methyl 4-methyl-4-nitropentanoate, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in scientific research and drug development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.67 | Singlet | 3H | O-CH₃ |
| 2.41 | Triplet | 2H | -CH₂ -C=O |
| 2.22 | Triplet | 2H | -C(NO₂)(CH₃)₂-CH₂ - |
| 1.59 | Singlet | 6H | -C(NO₂)(CH₃ )₂ |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ) ppm | Assignment |
| 172.5 | C =O |
| 88.5 | C -NO₂ |
| 51.8 | O-C H₃ |
| 34.6 | -C H₂-C=O |
| 28.7 | -C(NO₂)(CH₃)₂-C H₂- |
| 24.3 | -C(NO₂)(C H₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 | Medium | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1545 | Strong | N-O asymmetric stretch (nitro group) |
| 1440 | Medium | C-H bend (alkane) |
| 1350 | Strong | N-O symmetric stretch (nitro group) |
| 1170 | Medium | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 159 | Low | [M-CH₃]⁺ |
| 129 | Moderate | [M-NO₂]⁺ |
| 101 | High | [M-C(CH₃)₂NO₂]⁺ |
| 74 | High | [CH₂CH₂COOCH₃]⁺ (McLafferty rearrangement) |
| 59 | Moderate | [COOCH₃]⁺ |
Experimental Protocols
The following sections describe the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis: Michael Addition
This compound can be synthesized via a Michael addition reaction.
Procedure:
-
To a solution of nitromethane in a suitable solvent (e.g., methanol), a basic catalyst such as sodium methoxide is added.
-
Methyl methacrylate is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours to allow for the conjugate addition to proceed.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of the synthesized compound is as follows:
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
-
Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Data Acquisition: The sample was injected into the GC, and the mass spectrum was recorded with the ion source at 70 eV.
Structural Elucidation and Data Interpretation
The spectroscopic data corroborates the structure of this compound.
-
¹H NMR: The singlet at 3.67 ppm corresponds to the three protons of the methyl ester group (C⁷H₃). The two triplets at 2.41 and 2.22 ppm are characteristic of the two adjacent methylene groups (C²H₂ and C³H₂), with their coupling confirming their connectivity. The singlet at 1.59 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon bearing the nitro group (C⁵H₃ and C⁶H₃).
-
¹³C NMR: The peak at 172.5 ppm is typical for an ester carbonyl carbon (C¹). The signal at 88.5 ppm is attributed to the quaternary carbon attached to the electron-withdrawing nitro group (C⁴). The peak at 51.8 ppm corresponds to the methyl ester carbon (C⁷). The remaining signals at 34.6, 28.7, and 24.3 ppm are assigned to the methylene carbons (C² and C³) and the two equivalent methyl carbons (C⁵ and C⁶), respectively.
-
IR Spectroscopy: The strong absorption at 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The two strong bands at 1545 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively. The C-H stretching and bending vibrations of the alkane backbone are observed around 2980 cm⁻¹ and 1440 cm⁻¹, while the C-O stretching of the ester is seen at 1170 cm⁻¹.
-
Mass Spectrometry: The mass spectrum does not show a prominent molecular ion peak (m/z 175) due to facile fragmentation. The peak at m/z 129 corresponds to the loss of the nitro group ([M-NO₂]⁺). The base peak at m/z 101 results from the cleavage of the C³-C⁴ bond. A significant peak at m/z 74 is attributed to a McLafferty rearrangement, a characteristic fragmentation of esters. The fragment at m/z 59 corresponds to the methoxycarbonyl cation ([COOCH₃]⁺).
This comprehensive spectroscopic analysis provides a robust foundation for the confident identification and utilization of this compound in various research and development applications.
An In-depth Technical Guide to Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-4-nitropentanoate, a nitroalkane ester, serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its discovery, history, chemical and physical properties, and a detailed experimental protocol for its preparation. The synthesis is visually represented through a chemical reaction workflow diagram. This guide is intended to be a key resource for professionals in research and development who are engaged in the synthesis of complex molecules.
Discovery and History
The development of this compound is intrinsically linked to the pioneering work on nitroparaffin chemistry led by Dr. Henry B. Hass at Purdue University in the mid-20th century.[1] This era of research focused on exploring the synthetic utility of nitroalkanes, which had become more readily available through vapor-phase nitration of paraffins.[1]
The first detailed method for the synthesis of this compound is documented in a United States Patent filed on December 29, 1948, and granted on May 29, 1951, with Henry B. Hass credited as the inventor.[2] The patent, titled "Method of preparing nitro esters," describes the reaction of a secondary nitroalkane, 2-nitropropane, with an alkyl acrylate, specifically methyl acrylate, in the presence of a weakly basic organic amine catalyst.[2] This work was part of a broader effort to expand the applications of nitro compounds in organic synthesis.[3][4] Since its initial preparation, this compound has been utilized as a precursor in the synthesis of other chemical entities, such as methyl 4-difluoramino-4-methylpentanoate.[5]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 16507-02-1 | [6][7] |
| Molecular Formula | C₇H₁₃NO₄ | [6][7] |
| Molecular Weight | 175.18 g/mol | [6][7] |
| Boiling Point | 79 °C at 1 mmHg | |
| Density | 1.114 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.441 | |
| Form | Liquid | |
| InChIKey | MROVMGGCWUQHMR-UHFFFAOYSA-N | [6] |
| SMILES | COC(=O)CCC(C)(C)--INVALID-LINK--=O |
Experimental Protocols
The following section provides a detailed methodology for the synthesis of this compound, adapted from the procedure described in U.S. Patent 2,554,831.[2]
Synthesis of this compound
Materials:
-
Methyl acrylate (28.7 g, 0.333 mol)
-
2-Nitropropane (89.1 g, 1.00 mol)
-
Triethylamine (16.85 g, 0.166 mol)
Procedure:
-
In a suitable reaction vessel, a mixture of 28.7 grams of methyl acrylate, 89.1 grams of 2-nitropropane, and 16.85 grams of triethylamine was prepared at room temperature.
-
The mixture was then allowed to stand at 30 °C.
-
After a reaction period of four days, the resulting green solution was subjected to distillation under reduced pressure to remove any unreacted reagents.
-
The residue from the distillation was then distilled in a vacuum to yield the final product.
Results:
-
Yield: 47.3 grams (81% of the theoretical yield).
-
Note: The patent mentions that extending the reaction period to seven days can increase the yield to 86%.[2]
-
Product Description: A colorless, pleasant-smelling oil.[2]
-
Boiling Point (observed): 90-93 °C at 1.5 mm Hg.[2]
-
Elemental Analysis (for C₇H₁₃NO₄):
-
Theoretical Nitrogen Content: 7.99%
-
Found Nitrogen Content: 8.07%[2]
-
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.
Caption: Synthetic pathway of this compound.
References
- 1. Purdue Chemistry - A Brief History - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. US2554831A - Method of preparing nitro esters - Google Patents [patents.google.com]
- 3. The Nitro Group in Organic Synthesis - Стр 20 [studfile.net]
- 4. The Nitro group in organic sysnthesis - Feuer [studfile.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
In-Depth Technical Guide: Safety and Handling of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for aliphatic nitro compounds and may not be exhaustive for Methyl 4-methyl-4-nitropentanoate. A thorough risk assessment should be conducted before handling this compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.
Executive Summary
This compound is a tertiary aliphatic nitro ester. While specific toxicological and environmental data for this compound are limited, its chemical structure suggests a profile of moderate toxicity and potential for thermal instability, characteristic of the broader class of aliphatic nitro compounds. This guide provides a comprehensive overview of the known and anticipated hazards, safe handling procedures, and emergency protocols based on data from analogous compounds. All personnel handling this substance must be thoroughly trained on these procedures and equipped with the appropriate personal protective equipment.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 16507-02-1 |
| Molecular Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79 °C at 1 mmHg |
| Density | 1.114 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F) |
| Refractive Index | n20/D 1.441 |
| Solubility | Limited water solubility, miscible with many organic solvents. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification, based on data for similar compounds, is summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Aliphatic nitro compounds, as a class, are known to be thermally sensitive and may decompose violently under certain conditions, especially in the presence of impurities. While nitromethane is a well-known explosive, other nitroalkanes are also considered energetic materials.[1]
Toxicology and Health Effects
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and shortness of breath. High concentrations of nitroparaffins can have a depressive effect on the central nervous system.
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and blurred vision.
-
Ingestion: May cause gastrointestinal irritation.
The toxicity of nitroalkanes generally increases with molecular weight.[1] While tertiary nitroalkanes are not typically associated with the genotoxicity seen in some secondary nitroalkanes, caution is still warranted due to the overall lack of specific data for this compound.[2]
Experimental Protocols for Safe Handling
The following protocols are recommended for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should guide the final selection of PPE. The minimum recommended PPE is outlined below.
Caption: Recommended Personal Protective Equipment (PPE) workflow.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from heat, sparks, and open flames.[3] Store separately from incompatible materials (see Section 6.0).
-
Handling: Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not pour down the drain. Collect in a designated, labeled hazardous waste container.
Reactivity and Incompatibility
Aliphatic nitro compounds can be reactive and are incompatible with a range of substances. The following diagram illustrates key incompatibilities.
Caption: Chemical incompatibility chart.
Esters can react with acids to liberate heat.[4] Strong oxidizing acids may cause a vigorous, exothermic reaction.[4]
Thermal Stability and Decomposition
The thermal stability of nitroalkanes is a significant safety concern. Decomposition can be initiated by heat and may be autocatalytic, leading to a runaway reaction. The decomposition of nitrate esters can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide, and formaldehyde.[5][6] While the specific decomposition temperature for this compound is not known, it is prudent to avoid heating this compound, especially in a closed system.
Environmental Fate and Ecotoxicity
Data on the environmental impact of this compound is limited. However, information on other nitroaliphatic and nitroaromatic compounds suggests that they can be environmental contaminants. Some nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and persistence.[7] Biodegradation in soil and water is a potential fate process for some nitrophenols, with half-lives ranging from days to weeks depending on conditions.[8] It is crucial to prevent the release of this compound into the environment.
Conclusion
This compound should be handled with the care appropriate for a moderately toxic and potentially thermally unstable compound. Adherence to the safety protocols outlined in this guide, in conjunction with a comprehensive, substance-specific risk assessment, is essential for ensuring the safety of laboratory personnel and the protection of the environment. Further research into the specific toxicological and environmental properties of this compound is highly recommended.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Literature review of "Methyl 4-methyl-4-nitropentanoate" research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on Methyl 4-methyl-4-nitropentanoate (CAS: 16507-02-1) is notably limited. This guide provides a comprehensive summary of the currently available data. The lack of extensive research necessitates that some sections rely on general principles of related chemical compounds.
Core Compound Properties
This compound is an aliphatic nitro ester. Its fundamental physical and chemical properties, gathered from various chemical suppliers and databases, are summarized below.
| Property | Value | Source |
| CAS Number | 16507-02-1 | [1][2] |
| Molecular Formula | C₇H₁₃NO₄ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 79 °C at 1 mmHg | |
| Density | 1.114 g/mL at 25 °C | |
| Refractive Index | n20/D 1.441 | |
| Synonyms | Methyl 4-methyl-4-nitrovalerate, 4-Nitro-4-methylpentanoic acid methyl ester | [3] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the reaction of a salt of 2-nitropropane with methyl acrylate. Below is a generalized experimental workflow for such a reaction, based on procedures for similar compounds.[4]
Experimental Protocol: Hydrolysis of this compound
While the synthesis of the title compound is not well-documented, its use as a starting material for the synthesis of 5,5-Dimethyl-2-pyrrolidone is described in Organic Syntheses.[3] The first step of this process is the hydrolysis of the ester to 4-methyl-4-nitrovaleric acid.[5]
Procedure:
-
A solution is prepared from 118 g (1.78 moles) of 85% potassium hydroxide pellets and 500 ml of water in a 2-l. three-necked flask equipped with a stirrer and a reflux condenser.
-
To this solution, 300 g (1.71 moles) of this compound is added.
-
The mixture is stirred and gently heated. The hydrolysis is exothermic and begins as the temperature of the reaction mixture approaches the reflux temperature.
-
The reaction is typically complete after a short period of refluxing.
-
The resulting solution contains the potassium salt of 4-methyl-4-nitrovaleric acid, which can be acidified to yield the free carboxylic acid.[5]
Spectroscopic Data
The PubChem database indicates the availability of 1H NMR, 13C NMR, GC-MS, and IR spectra for this compound, sourced from Sigma-Aldrich.[1] However, the raw spectral data is not publicly accessible. For reference, the FTIR spectrum of the related compound 4-Methyl-4-nitropentanoic acid is available.[6]
Biological Activity and Potential Applications
There is a significant lack of research on the specific biological activities of this compound. However, the broader class of aliphatic nitro compounds is known to have various biological effects and applications.
-
General Toxicity: Aliphatic nitro compounds can be toxic, with potential for irritation of the skin, mucous membranes, and respiratory tract. Some compounds in this class have been shown to cause cellular damage to the liver and kidneys in animal studies.[7]
-
Antimicrobial Properties: Many nitro compounds exhibit antimicrobial activity. The mechanism often involves the reduction of the nitro group within microbial cells to produce toxic reactive nitrogen species that can damage DNA and other vital cellular components.[8]
-
Anti-inflammatory Effects: Certain nitrated fatty acids have demonstrated anti-inflammatory and cytoprotective effects.[8]
-
Other Applications: Aliphatic nitro compounds are used as solvents, in explosives, as fuel additives, and as intermediates in the synthesis of other chemicals.
The presence of the nitro group can significantly influence a molecule's biological activity, and its position within the molecule is crucial.[9]
Conclusion and Future Outlook
This compound is a chemical compound with established physical properties but a notable absence of in-depth scientific investigation into its synthesis and biological functions. The available data suggests its primary current use is as a chemical intermediate. The general biological activities of related aliphatic nitro compounds hint at potential areas for future research, such as antimicrobial and anti-inflammatory screening. However, without dedicated studies, the specific therapeutic or industrial potential of this compound remains speculative. Further research is required to elucidate its reactivity, synthetic accessibility, and biological profile to unlock any potential applications in drug development or other scientific fields.
References
- 1. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 4-methyl-4-nitropentanoate from Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Methyl 4-methyl-4-nitropentanoate, a valuable γ-nitroester intermediate in organic synthesis. The primary method described is the Michael addition of a nitroalkane to an α,β-unsaturated ester. This conjugate addition reaction is a fundamental carbon-carbon bond-forming strategy.[1][2] The protocols outlined herein utilize 2-nitropropane as the Michael donor and methyl acrylate as the Michael acceptor. This guide includes a summary of quantitative data from relevant literature, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Introduction
γ-Nitroesters are versatile synthetic intermediates, readily transformed into various valuable compounds such as γ-amino acids and lactams, which are significant in medicinal chemistry.[3] The synthesis of this compound (CAS No. 16507-02-1) is a key example of the conjugate addition of a nitroalkane to an acrylic ester.[4][5] This reaction, often catalyzed by a base, provides an efficient route to this important building block. The nitro group's strong electron-withdrawing nature facilitates the deprotonation of the α-carbon of the nitroalkane, generating a nucleophilic nitronate anion that subsequently attacks the β-carbon of the α,β-unsaturated ester.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of γ-nitro aliphatic methyl esters via Michael addition, providing a comparison of different substrates and conditions.
| Product | Nitroalkane | α,β-Unsaturated Ester | Catalyst | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| Methyl 4-nitrobutanoate | Nitromethane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | 69 | N/A | [7] |
| Methyl 3-methyl-4-nitropentanoate | Nitroethane | Methyl crotonate | DBU | Microwave, 5 min | >99 | 50:50 | [7] |
| Methyl 4-nitropentanoate | Nitroethane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | >99 | N/A | [7] |
| This compound | 2-Nitropropane | Methyl acrylate | DBU | Microwave, 70-75 °C, 5 min | High (Implied) | N/A | Adapted from[7] |
| Methyl 2-methyl-4-nitropentanoate | Nitroethane | Methyl methacrylate | DBU | Microwave, 70-75 °C, 5 min | - | 78:22 | [7] |
Experimental Protocols
Synthesis of this compound via Microwave-Assisted Michael Addition
This protocol is adapted from a general procedure for the synthesis of γ-nitro aliphatic methyl esters.[7]
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane
-
Ethyl acetate
-
10-mL glass microwave reaction vessel with a stir bar
-
Monomode microwave reactor
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add methyl acrylate (20 mmol) and 2-nitropropane (25 mmol).
-
Add a catalytic amount of DBU (0.05 mmol).
-
Seal the reaction vessel with a cap and place it into the microwave cavity.
-
Program the microwave unit to heat the reaction mixture to 70-75 °C with a power of 50 Watts for 5 minutes.
-
After the reaction is complete, cool the vessel to below 50 °C using a flow of compressed air.
-
Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Visualization
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Nitroalkanes and DBU are hazardous materials and should be handled with care.
-
Microwave reactions can generate high pressures; ensure the reaction vessel is properly sealed and follow the manufacturer's safety guidelines for the microwave reactor.
Conclusion
The Michael addition of 2-nitropropane to methyl acrylate provides an efficient and direct route to this compound. The use of microwave irradiation can significantly reduce reaction times.[7] This protocol, along with the provided data and workflow, serves as a comprehensive guide for researchers in the synthesis of this and related γ-nitroesters, which are valuable precursors in drug discovery and development.
References
- 1. sctunisie.org [sctunisie.org]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy [organic-chemistry.org]
- 4. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 16507-02-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 4-methyl-4-nitropentanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-4-nitropentanoate is a valuable synthetic intermediate possessing two key functional groups: a methyl ester and a tertiary nitro group. This unique combination allows for a range of chemical transformations, making it a versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds and gamma-amino acid analogues. The tertiary nature of the nitro group is of particular significance as it allows for the construction of quaternary carbon centers, a common motif in many biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its conversion to valuable downstream products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 16507-02-1 |
| Molecular Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79 °C at 1 mmHg |
| Density | 1.114 g/mL at 25 °C |
| Refractive Index | n20/D 1.441 |
Key Synthetic Applications
The primary utility of this compound lies in its role as a precursor to γ-lactams and, subsequently, γ-amino acids. The strategic reduction of the nitro group initiates a cascade of reactions, leading to the formation of highly functionalized and medicinally relevant scaffolds.
Synthesis of 5,5-Dimethylpyrrolidin-2-one: A Precursor to GABA Analogues
A significant application of this compound is in the synthesis of 5,5-dimethylpyrrolidin-2-one. This γ-lactam is a key intermediate in the preparation of 3,3-dimethyl-γ-aminobutyric acid (3,3-dimethyl-GABA), an analogue of the neurotransmitter γ-aminobutyric acid (GABA). GABA analogues, such as pregabalin and gabapentin, are an important class of pharmaceuticals used to treat epilepsy, neuropathic pain, and anxiety disorders.
The synthetic strategy involves two main transformations:
-
Synthesis of this compound via a base-catalyzed Michael addition of 2-nitropropane to methyl acrylate.
-
Reductive Cyclization of the resulting γ-nitro ester to the corresponding γ-lactam using catalytic hydrogenation.
This two-step sequence provides an efficient route to the 5,5-dimethylpyrrolidin-2-one core structure.
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
This protocol describes the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-nitropropane (1.2 equivalents) in the chosen anhydrous solvent, add methyl acrylate (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data (Expected):
| Reactant | Molar Ratio | Expected Yield (%) |
| 2-Nitropropane | 1.2 | \multirow{2}{*}{70-85} |
| Methyl acrylate | 1.0 | |
| DBU | 0.1 |
Protocol 2: Reductive Cyclization to 5,5-Dimethylpyrrolidin-2-one
This protocol details the catalytic hydrogenation of this compound to the corresponding γ-lactam.
Reaction Scheme:
Caption: Reductive cyclization to a γ-lactam.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol.
-
Carefully add Raney® Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylpyrrolidin-2-one.
-
The crude product can be purified by crystallization or distillation if necessary.
Quantitative Data (Expected):
| Reactant | Catalyst Loading (w/w %) | H₂ Pressure (psi) | Expected Yield (%) |
| This compound | 10-20 | 50-100 | 80-95 |
Logical Workflow for Synthesis of a GABA Analogue
The following diagram illustrates the logical progression from starting materials to a valuable GABA analogue, highlighting the central role of this compound.
Caption: Synthetic pathway to a GABA analogue.
Conclusion
This compound serves as a highly effective and versatile building block in organic synthesis. Its straightforward preparation and subsequent transformation into valuable γ-lactam intermediates provide a reliable pathway for the synthesis of GABA analogues and other biologically relevant molecules. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
Application Notes and Protocols: Michael Addition Reactions Involving Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction utilizing Methyl 4-methyl-4-nitropentanoate as a key building block. The conjugate addition of nitroalkanes is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the creation of complex molecules with potential applications in medicinal chemistry and drug development.
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis.[1] Nitroalkanes, such as this compound, serve as effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons. The resulting carbanion can then readily attack a Michael acceptor.[1]
This protocol focuses on the addition of this compound to various Michael acceptors, particularly α,β-unsaturated esters. Such reactions are pivotal for the synthesis of γ-nitro esters, which are versatile intermediates that can be further transformed into a variety of functional groups, including amines and ketones, making them valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds.
Recent advancements in synthetic methodology have demonstrated that these reactions can be significantly accelerated and their yields improved through the use of microwave irradiation. This technique offers a more efficient and environmentally friendly alternative to conventional heating methods.
Reaction Mechanism and Signaling Pathway
The Michael addition of a nitroalkane is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through the following key steps:
-
Deprotonation: The basic catalyst removes an acidic α-proton from the nitroalkane (Michael donor), generating a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate addition fashion.
-
Protonation: The resulting enolate is protonated by a proton source in the reaction mixture to yield the final γ-nitro ester adduct.
Figure 1. Generalized mechanism of the DBU-catalyzed Michael addition.
Quantitative Data Summary
| Entry | Michael Donor | Michael Acceptor | Method | Time (min) | Yield (%) |
| 1 | Nitromethane | Methyl acrylate | Conventional | 4320 | 72 |
| 2 | Nitromethane | Methyl acrylate | Microwave | 5 | 98 |
| 3 | Nitromethane | Methyl crotonate | Conventional | 4320 | 70 |
| 4 | Nitromethane | Methyl crotonate | Microwave | 5 | 99 |
| 5 | Nitromethane | Methyl methacrylate | Conventional | 4320 | 65 |
| 6 | Nitromethane | Methyl methacrylate | Microwave | 5 | 72 |
| 7 | Nitroethane | Methyl acrylate | Conventional | 4320 | 75 |
| 8 | Nitroethane | Methyl acrylate | Microwave | 10 | 95 |
| 9 | Nitroethane | Methyl crotonate | Conventional | 4320 | 78 |
| 10 | Nitroethane | Methyl crotonate | Microwave | 10 | 97 |
Experimental Protocols
The following protocols are adapted from established procedures for the Michael addition of nitroalkanes to α,β-unsaturated esters and can be applied to reactions involving this compound.
General Protocol for Microwave-Assisted Michael Addition
This protocol is adapted from the microwave-assisted synthesis of γ-nitro aliphatic methyl esters.
Materials:
-
This compound (Michael Donor)
-
α,β-Unsaturated Ester (e.g., Methyl acrylate, Methyl crotonate, Methyl methacrylate) (Michael Acceptor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the α,β-unsaturated ester (1.2 eq.) to the vial.
-
Add the anhydrous solvent (5 mL).
-
Add DBU (0.2 eq.) to the reaction mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80 °C) for the specified time (typically 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a dilute aqueous solution of HCl (1 M).
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Conventional Heating Michael Addition
Materials:
-
This compound (Michael Donor)
-
α,β-Unsaturated Ester (Michael Acceptor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalyst)
-
Anhydrous solvent (e.g., Acetonitrile, THF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the α,β-unsaturated ester (1.2 eq.) to the flask.
-
Add the anhydrous solvent (20 mL).
-
Add DBU (0.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (or a specified temperature) and stir for the required time (typically several hours to days).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a dilute aqueous solution of HCl (1 M).
-
Extract the product with an organic solvent (e.g., Ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the microwave-assisted Michael addition protocol.
References
Application Notes and Protocols: The Utility of Methyl 4-methyl-4-nitropentanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of Methyl 4-methyl-4-nitropentanoate as a versatile building block in the synthesis of pharmaceuticals. While direct synthesis of commercial drugs starting from this specific molecule is not widely documented in publicly available literature, its chemical structure, featuring a γ-nitro ester with a gem-dimethyl group, suggests its utility as a precursor for valuable pharmaceutical intermediates, such as γ-amino acids and γ-lactams. The presence of the gem-dimethyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability or conformational rigidity of a molecule.[1]
This document provides detailed hypothetical protocols for the conversion of this compound into these key intermediates, drawing upon established synthetic methodologies for γ-nitro compounds.[2][3][4][5][6] The primary focus is on its potential application in the synthesis of gabapentinoids, like Pregabalin, and substituted piperidinones, which are prevalent in numerous bioactive compounds.[7][8][9][10]
Application: Precursor to γ-Amino Acids (e.g., Pregabalin Analogs)
The catalytic reduction of the nitro group in this compound to a primary amine, followed by hydrolysis of the methyl ester, would yield a γ-amino acid. This class of compounds is significant in neuroscience, with prominent examples like Pregabalin and Gabapentin used to treat epilepsy, neuropathic pain, and anxiety disorders.[7][11][12] The resulting γ-amino acid from this compound would be 4-amino-4-methylpentanoic acid, a structural analog of Pregabalin.
Experimental Protocol: Synthesis of 4-Amino-4-methylpentanoic Acid
This protocol outlines a two-step process for the synthesis of 4-amino-4-methylpentanoic acid from this compound.
Step 1: Catalytic Hydrogenation of this compound
Objective: To reduce the nitro group to a primary amine.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Methyl 4-amino-4-methylpentanoate.
Step 2: Hydrolysis of Methyl 4-amino-4-methylpentanoate
Objective: To hydrolyze the methyl ester to a carboxylic acid.
Materials:
-
Crude Methyl 4-amino-4-methylpentanoate
-
Aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Dissolve the crude Methyl 4-amino-4-methylpentanoate in a mixture of water and a co-solvent like methanol or tetrahydrofuran (THF).
-
Add an aqueous solution of LiOH or NaOH (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis.
-
Monitor the reaction by TLC until the ester starting material is no longer detectable.
-
Cool the reaction mixture in an ice bath and carefully acidify to the isoelectric point (around pH 7 for amino acids) with a dilute solution of HCl.
-
The product, 4-amino-4-methylpentanoic acid, may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of 4-amino-4-methylpentanoic acid, based on typical yields for similar transformations.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1. Catalytic Hydrogenation | This compound | Methyl 4-amino-4-methylpentanoate | H₂, 10% Pd/C, MeOH | 85-95 | >95 |
| 2. Ester Hydrolysis | Methyl 4-amino-4-methylpentanoate | 4-Amino-4-methylpentanoic acid | LiOH or NaOH, H₂O/MeOH, HCl | 80-90 | >98 |
Workflow Diagram
Application: Precursor to γ-Lactams (e.g., Substituted Piperidinones)
The intramolecular cyclization of the amino ester intermediate, or the direct reductive cyclization of the nitro ester, can lead to the formation of a γ-lactam, specifically 5,5-dimethyl-2-piperidone. γ-Lactams are core structures in a wide range of pharmaceuticals and natural products.[13][14][15] The 5,5-dimethylpiperidine-2,4-dione scaffold, a related structure, is a known intermediate in drug discovery.[16]
Experimental Protocol: Synthesis of 5,5-Dimethyl-2-piperidone
This protocol describes a one-pot reductive cyclization of this compound.
Objective: To synthesize 5,5-dimethyl-2-piperidone via reductive cyclization.
Materials:
-
This compound
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Raney Nickel (Ra-Ni) or other suitable reduction catalyst (e.g., Zinc dust)
-
High-pressure reactor (autoclave) or round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a high-pressure reactor or a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add a slurry of Raney Nickel (a catalytic amount) to the solution.
-
If using an autoclave, seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm). Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
If performing the reaction at atmospheric pressure, heat the mixture to reflux. Zinc dust in acetic acid can also be an effective reducing agent under these conditions.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethyl acetate).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis of 5,5-dimethyl-2-piperidone.
| Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| Reductive Cyclization | This compound | 5,5-Dimethyl-2-piperidone | Ra-Ni, H₂, EtOH, 100 °C, 50 atm | 70-85 | >97 |
| or Zn, AcOH, reflux |
Workflow Diagram
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New synthetic routes to α-amino acids and γ-oxygenated α-amino acids. Reductive denitration and oxidative transformations of γ-nitro-α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A707067E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient route to γ-nitro-α-amino acids: conjugate addition of nitroalkanes to dehydroalanine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 12. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. γ-Lactam synthesis [organic-chemistry.org]
- 14. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Methyl 4-methyl-4-nitropentanoate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-4-nitropentanoate is a versatile precursor in the synthesis of heterocyclic compounds, particularly substituted pyrrolidinones. The presence of a nitro group and an ester functionality within the same molecule allows for intramolecular cyclization reactions upon reduction of the nitro group. This application note provides a detailed overview of the synthetic utility of this compound, focusing on its conversion to 5,5-dimethyl-2-pyrrolidinone, a valuable building block in medicinal chemistry and materials science.
The core of this transformation lies in the reductive cyclization of the γ-nitro ester. The nitro group is first reduced to a primary amine, which then undergoes a spontaneous or catalyzed intramolecular aminolysis of the ester group to form the thermodynamically stable five-membered lactam ring. This methodology offers a straightforward approach to the synthesis of gem-disubstituted pyrrolidinones, which are of significant interest in drug discovery due to their conformational constraints and metabolic stability.
Key Applications in Drug Development
The 5,5-dimethyl-2-pyrrolidinone scaffold, readily accessible from this compound, is a key structural motif in a variety of biologically active molecules. The gem-dimethyl substitution can enhance binding affinity to target proteins and improve pharmacokinetic properties by blocking metabolic oxidation.
Potential Therapeutic Areas:
-
Anticonvulsants: The pyrrolidinone ring is a core component of several antiepileptic drugs.
-
Nootropics: Derivatives of pyrrolidinone are known to exhibit cognitive-enhancing effects.
-
Antibacterial Agents: The lactam functionality is a key feature of many antibiotics.
-
Anticancer Agents: Substituted pyrrolidinones have been investigated for their antiproliferative activities.
Experimental Protocols
Protocol 1: Synthesis of 5,5-dimethyl-2-pyrrolidinone via Catalytic Hydrogenation
This protocol describes the reductive cyclization of this compound to 5,5-dimethyl-2-pyrrolidinone using Raney Nickel as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound (96%)
-
Raney Nickel (slurry in water)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Preparation of the Reaction Mixture: In a suitable high-pressure reaction vessel, dissolve this compound (10.0 g, 57.1 mmol) in anhydrous methanol (100 mL).
-
Addition of Catalyst: Carefully add Raney Nickel (approximately 1.0 g of the slurry, washed with methanol) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi (3.4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully withdrawing aliquots.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol (3 x 20 mL).
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 5,5-dimethyl-2-pyrrolidinone.
Expected Yield: 70-85%
Characterization Data for 5,5-dimethyl-2-pyrrolidinone:
| Property | Value |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| Appearance | Colorless to pale yellow solid or liquid |
| Melting Point | 38-42 °C |
| Boiling Point | 235 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.25 (t, 2H), 2.20 (t, 2H), 1.25 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 177.5, 55.0, 39.0, 31.5, 25.0 |
| IR (KBr, cm⁻¹) | 3200 (N-H stretch), 1680 (C=O stretch) |
| MS (EI, m/z) | 113 (M+), 98, 85, 56 |
Visualizations
Reaction Pathway
Caption: Reductive cyclization of this compound.
Experimental Workflow
Caption: Workflow for the synthesis of 5,5-dimethyl-2-pyrrolidinone.
Safety Precautions
-
Raney Nickel: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent (e.g., water or ethanol). Avoid exposure to air when dry.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations should be performed in a fume hood.
Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of 5,5-dimethyl-2-pyrrolidinone. The reductive cyclization protocol outlined provides a reliable method for accessing this valuable heterocyclic building block. The versatility of the pyrrolidinone scaffold makes this synthetic route highly relevant for researchers and professionals in the field of drug discovery and development, offering a gateway to a diverse range of potentially therapeutic compounds. Further exploration of different reducing agents and reaction conditions may lead to even more efficient and selective transformations.
Application Notes and Protocols for the Quantification of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 4-methyl-4-nitropentanoate, a key intermediate in various synthetic pathways. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy have been compiled to ensure accurate and reproducible quantification in research and quality control settings.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. The choice depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, concentration determination in a complex mixture).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Primary Use | Quantification, impurity profiling, and structural confirmation. | Routine quantification and purity analysis. | Absolute quantification and purity determination without a specific reference standard of the analyte. |
| Sample Volatility | Required. Suitable for volatile and semi-volatile compounds. | Not required. Suitable for a wide range of compound polarities and volatilities. | Not required. |
| Sensitivity | High (ng/mL to pg/mL range). | Moderate (µg/mL to ng/mL range). | Lower (~10 µg/mL). |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 97.5 - 102.5% | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% | ≤ 1.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~3 µg/mL | ~30 µg/mL |
Experimental Workflow
The general workflow for the quantification of this compound is depicted below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: Workflow for the quantification of this compound.
Detailed Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and selective, providing both quantitative data and mass spectral information for structural confirmation.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Autosampler.
-
Data acquisition and processing software.
Materials and Reagents:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
Solvent: Ethyl acetate (HPLC grade).
-
Internal Standard (IS): Methyl heptadecanoate.
-
This compound reference standard.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a stock solution of the internal standard (1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL, each containing a fixed concentration of the internal standard (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in ethyl acetate to achieve a concentration within the calibration range.
-
Add the internal standard to the sample solution to the same final concentration as in the calibration standards.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method suitable for routine quantification.
Instrumentation:
-
HPLC system with a UV detector.
-
Autosampler.
-
Data acquisition and processing software.
Materials and Reagents:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile (HPLC grade).
-
B: Water (HPLC grade).
-
-
This compound reference standard.
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a highly accurate determination of purity and concentration without the need for a specific standard of the analyte.[1][2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
Materials and Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
-
High-precision balance.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
-
Calculation of Purity:
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal.
-
I_IS: Integral of the internal standard signal.
-
N_analyte: Number of protons corresponding to the analyte signal.
-
N_IS: Number of protons corresponding to the internal standard signal.
-
MW_analyte: Molecular weight of the analyte (175.18 g/mol ).
-
MW_IS: Molecular weight of the internal standard.
-
m_analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard.
-
-
References
Application Notes and Protocols: Reaction Mechanisms and Kinetics of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-4-nitropentanoate is a nitroalkane derivative of significant interest in organic synthesis. Its structure, incorporating both a tertiary nitro group and a methyl ester, offers a versatile platform for the synthesis of a variety of complex molecules, including amino acids, lactams, and other biologically active compounds. Understanding the reaction mechanisms and kinetics associated with the formation and subsequent transformations of this molecule is crucial for optimizing synthetic routes and developing novel chemical entities.
These application notes provide a detailed overview of the primary reaction mechanisms involved in the synthesis and further reactions of this compound. This document includes detailed experimental protocols for key reactions, a summary of relevant kinetic data from analogous systems, and visualizations of the reaction pathways and experimental workflows.
I. Synthesis of this compound via Michael Addition
The synthesis of this compound is typically achieved through a base-catalyzed Michael addition of 2-nitropropane to methyl acrylate. This reaction is a classic example of a conjugate addition, where a resonance-stabilized carbanion attacks an α,β-unsaturated carbonyl compound.
Reaction Mechanism
The reaction proceeds through the following steps:
-
Deprotonation: A base removes the acidic α-hydrogen from 2-nitropropane, forming a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic β-carbon of methyl acrylate.
-
Protonation: The resulting enolate intermediate is protonated to yield the final product, this compound.
All steps of the Michael addition are generally reversible. The reaction is thermodynamically controlled.[1]
Kinetics
-
Base Catalyst: The strength and concentration of the base are critical. Stronger bases will lead to a higher concentration of the nitronate anion, thus increasing the reaction rate. Common bases include alkoxides, hydroxides, and non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the charged intermediates, stabilizing the transition state and accelerating the reaction.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate. However, this may also favor side reactions or the retro-Michael addition.
Table 1: Representative Kinetic Data for Analogous Michael Addition Reactions
| Michael Donor | Michael Acceptor | Base | Solvent | Rate Constant (k) | Temperature (°C) |
| Nitromethane | Chalcone | Chiral Thiourea | Toluene | - | 25 |
| 2-Nitropropane | Benzalacetone | Piperidine | Methanol | - | 20 |
| Nitroethane | Methyl Vinyl Ketone | NaOH | Water | - | 25 |
Note: Quantitative rate constants for these specific reactions are not consistently reported in a comparable format in the initial search results. The table indicates the types of systems for which kinetic studies have been performed.
Experimental Protocol: Synthesis and Kinetic Monitoring
This protocol provides a general method for the synthesis of this compound and for monitoring the reaction kinetics using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Round-bottom flask with a magnetic stirrer
-
In-situ FTIR probe
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitropropane (1.0 eq) in the anhydrous solvent.
-
Initiation: Add the base catalyst (e.g., 0.1 eq of DBU) to the solution and stir for 5 minutes to ensure the formation of the nitronate anion.
-
Reaction Monitoring: Insert the in-situ FTIR probe into the reaction mixture and begin data acquisition.
-
Addition of Michael Acceptor: Add methyl acrylate (1.1 eq) to the reaction mixture.
-
Data Collection: Monitor the reaction progress by observing the decrease in the absorbance of the C=C stretching vibration of methyl acrylate (typically around 1635 cm⁻¹) and the appearance of the nitro group vibrations of the product.
-
Work-up: Once the reaction is complete (as indicated by the stabilization of the FTIR spectrum), quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Hydrolysis of this compound
The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield 4-methyl-4-nitropentanoic acid.
Reaction Mechanism
-
Acid-Catalyzed Hydrolysis: The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol.
Kinetics
The rate of ester hydrolysis is dependent on the pH of the solution and the temperature. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.
Table 2: General Rate Constants for Ester Hydrolysis
| Ester | Conditions | Rate Constant (k) | Temperature (°C) |
| Methyl Acetate | 0.1 M HCl | 1.0 x 10⁻⁴ s⁻¹ | 25 |
| Methyl Acetate | 0.1 M NaOH | 0.1 M⁻¹s⁻¹ | 25 |
Note: This data is for a simple ester and is provided for comparative purposes. The steric hindrance and electronic effects of the nitroalkyl group in this compound will influence its hydrolysis rate.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Methanol
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Hydrochloric Acid (e.g., 2 M)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask.
-
Hydrolysis: Add the aqueous sodium hydroxide solution to the flask.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the starting material is consumed, cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid until the pH is acidic.
-
Extraction: Extract the product, 4-methyl-4-nitropentanoic acid, with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
III. Reduction of the Nitro Group
The tertiary nitro group of this compound can be reduced to a primary amine, yielding methyl 4-amino-4-methylpentanoate. This transformation is a key step in the synthesis of β-amino acids.
Reaction Mechanism
The reduction of nitroalkanes to amines is a complex process that can proceed through various intermediates depending on the reducing agent and reaction conditions. A common method involves the use of a metal in acidic media (e.g., Zn/HCl). The mechanism generally involves a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps.
Kinetics
The kinetics of heterogeneous reactions, such as metal-acid reductions, are complex and depend on factors like the surface area of the metal, stirring rate, and concentrations of the acid and substrate. Generally, the reaction rate increases with temperature.
Experimental Protocol: Reduction with Zinc and HCl
Materials:
-
This compound
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Zinc dust
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Addition of Acid: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Addition of Zinc: Add zinc dust portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove excess zinc.
-
Basification and Extraction: Carefully basify the filtrate with a sodium hydroxide solution and extract the product with an organic solvent.
-
Purification: Dry the organic layer and concentrate it to obtain the crude amine, which can be purified by distillation or chromatography.
Conclusion
This document provides a comprehensive overview of the key reaction mechanisms and kinetic considerations for this compound. The detailed protocols offer a starting point for the synthesis, transformation, and kinetic analysis of this versatile compound. While specific kinetic parameters for the title compound are not extensively reported, the provided data from analogous systems can serve as a valuable guide for experimental design and optimization. Researchers can utilize this information to further explore the synthetic utility of this compound in the development of novel molecules for various applications, including drug discovery.
References
Application Note: A Detailed Protocol for the Nitration of Methyl Pentanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitration, the introduction of a nitro group (-NO₂) onto a molecule, is a fundamental reaction in organic synthesis, yielding versatile intermediates for the production of pharmaceuticals, explosives, and other specialty chemicals. While the nitration of aromatic compounds is a well-established electrophilic substitution reaction, the nitration of aliphatic compounds such as methyl pentanoate derivatives proceeds through different mechanisms, primarily free radical or electrophilic pathways. This application note provides a detailed experimental protocol for the nitration of a generic methyl pentanoate derivative, focusing on an electrophilic nitration method conducted under relatively mild conditions. It also includes a discussion of the free radical mechanism and presents representative quantitative data from the nitration of alkanes to offer insight into expected yields and product distributions.
Reaction Mechanisms
The nitration of aliphatic compounds can proceed via two main pathways:
-
Free Radical Nitration: This method is typically carried out in the vapor phase at high temperatures (up to 450 °C) using nitric acid or nitrogen tetroxide.[1][2] The reaction is initiated by the homolytic cleavage of the nitrating agent to generate radicals, which then abstract a hydrogen atom from the alkane chain, followed by reaction with NO₂. This process often leads to a mixture of nitroalkanes and cleavage products.[2]
-
Electrophilic Nitration: This approach utilizes nitronium salts, such as nitronium hexafluorophosphate (NO₂⁺PF₆⁻), in a suitable solvent like dichloromethane at or below room temperature.[3][4] The reaction involves the direct electrophilic attack of the nitronium ion on a C-H bond of the alkane. This method can offer milder reaction conditions compared to free radical nitration.
This protocol will focus on the electrophilic nitration method due to its milder conditions, which may provide better selectivity and compatibility with the ester functional group.
Experimental Protocol: Electrophilic Nitration of a Methyl Pentanoate Derivative
This protocol is a generalized procedure adapted from the electrophilic nitration of alkanes and should be optimized for specific methyl pentanoate derivatives.[3][4]
Materials:
-
Methyl pentanoate derivative
-
Nitronium hexafluorophosphate (NO₂⁺PF₆⁻)
-
Dry dichloromethane (CH₂Cl₂)
-
Dry nitrogen gas (N₂)
-
Water (H₂O)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup:
-
Under a dry nitrogen atmosphere, add nitronium hexafluorophosphate (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add dry dichloromethane to the flask to create a suspension.
-
-
Addition of Substrate:
-
Dissolve the methyl pentanoate derivative (1.0 equivalent) in a minimal amount of dry dichloromethane.
-
Slowly add the substrate solution to the stirred suspension of nitronium hexafluorophosphate at ambient temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquot samples and analyzing them by a suitable technique such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete (or no further conversion is observed), carefully quench the reaction mixture by pouring it into a beaker containing cold water.
-
-
Extraction and Washing:
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃ solution and water.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude product using an appropriate technique, such as column chromatography or distillation.
-
Characterize the purified nitro-methyl pentanoate derivative(s) using spectroscopic methods (e.g., NMR, IR, and MS) to confirm the structure and determine the regioselectivity of the nitration.
-
Data Presentation
| Alkane | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
| Propane | NO₂–N₂O₄, Cl₂ catalyst, 180–320°C | 1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane | Mixture | [3] |
| Cyclopentane | NO₂, UV, 35-50°C, scCO₂ | Nitrocyclopentane | 19-25 | [1] |
| Cyclohexane | NO₂, UV, 35-50°C, scCO₂ | Nitrocyclohexane | 19-25 | [1] |
| Cyclooctane | NO₂, UV, 35-50°C, scCO₂ | Nitrocyclooctane | 19-25 | [1] |
| Isobutane | NO₂⁺PF₆⁻, CH₂Cl₂ | 2-Nitro-2-methylpropane | 70 | [3] |
Mandatory Visualization
Caption: Experimental workflow for the nitration of a methyl pentanoate derivative.
References
The Pivotal Role of Methyl 4-methyl-4-nitropentanoate in the Genesis of Advanced Pyrrolidinone-Based Polymers
Application Note AP-MNP-2025-01
Introduction Methyl 4-methyl-4-nitropentanoate is emerging as a significant precursor in the development of novel polymeric materials. While not directly a polymerizable monomer, its strategic conversion into functionalized lactams opens a gateway to a new class of pyrrolidinone-based polymers. This document outlines the synthesis pathway from this compound to a novel polymer, Poly(N-vinyl-5,5-dimethyl-2-pyrrolidinone), and discusses its potential applications, drawing parallels with the well-established Poly(N-vinylpyrrolidone) (PVP). The introduction of gem-dimethyl substitution on the pyrrolidinone ring is anticipated to modulate the physicochemical properties of the resulting polymer, offering new opportunities in drug delivery, specialty coatings, and advanced adhesives.
From Precursor to Polymer: A Strategic Workflow
The development of Poly(N-vinyl-5,5-dimethyl-2-pyrrolidone) from this compound is a multi-step process. It begins with the reductive cyclization of the nitroester to form the core lactam structure, 5,5-dimethyl-2-pyrrolidinone. This intermediate is then functionalized with a vinyl group to yield the polymerizable monomer, N-vinyl-5,5-dimethyl-2-pyrrolidinone. The final step involves the polymerization of this novel monomer to produce the target polymer.
Figure 1: Synthetic workflow from the starting material to the final polymer.
Potential Applications and Material Properties
Drawing parallels with the widely used Poly(N-vinylpyrrolidone) (PVP), the novel Poly(N-vinyl-5,5-dimethyl-2-pyrrolidone) is anticipated to possess a unique set of properties due to the gem-dimethyl substitution. These methyl groups are expected to increase the hydrophobic character and steric hindrance of the polymer, potentially influencing its solubility, thermal stability, and binding characteristics.
Anticipated Properties and Applications:
-
Drug Delivery: The modified hydrophobicity could lead to altered drug loading and release profiles for poorly soluble active pharmaceutical ingredients (APIs).
-
Biocompatible Coatings: Like PVP, the polymer is expected to be biocompatible, making it a candidate for coating medical devices to improve lubricity and reduce biofouling.
-
Adhesives and Binders: The altered polymer chain interactions could be harnessed in the formulation of specialty adhesives and tablet binders with tailored dissolution rates.
-
Membranes and Films: The polymer's unique solubility characteristics may be advantageous in the fabrication of advanced separation membranes and specialty films.
Quantitative Data Summary
The following table summarizes key data points for the well-characterized analogue, Poly(N-vinylpyrrolidone), which serves as a benchmark for the novel polymer.
| Property | Value (for Poly(N-vinylpyrrolidone)) | Reference |
| Glass Transition Temperature (Tg) | ~175°C (for high molecular weight) | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| K-Value (related to molecular weight) | Varies (e.g., K90 for high molecular weight) | [2] |
| Polydispersity Index (PDI) | Typically broad due to transfer reactions | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethyl-2-pyrrolidinone from this compound
This procedure describes the reductive cyclization of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
-
Rotary evaporator
-
Reaction flask suitable for hydrogenation
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound in absolute ethanol.
-
Carefully add 10% Palladium on Carbon catalyst to the solution.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen to remove air.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 5,5-dimethyl-2-pyrrolidinone.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Figure 2: Experimental workflow for the synthesis of the pyrrolidinone intermediate.
Protocol 2: N-vinylation of 5,5-Dimethyl-2-pyrrolidinone
This protocol describes a modern approach to N-vinylation, avoiding the use of acetylene gas.[3]
Materials:
-
5,5-Dimethyl-2-pyrrolidinone
-
Vinylsilane
-
Copper(II) Fluoride (CuF₂)
-
4-Dimethylaminopyridine (DMAP)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and heating plate
Procedure:
-
In an inert atmosphere, add 5,5-dimethyl-2-pyrrolidinone, CuF₂, and DMAP to an oven-dried reaction flask.
-
Add anhydrous DCE to the flask.
-
Stir the mixture at room temperature until the solids are well-dispersed.
-
Add the vinylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-vinyl-5,5-dimethyl-2-pyrrolidinone by column chromatography.
Protocol 3: Free-Radical Polymerization of N-vinyl-5,5-dimethyl-2-pyrrolidone
This protocol is adapted from the polymerization of N-vinylpyrrolidone.[4]
Materials:
-
N-vinyl-5,5-dimethyl-2-pyrrolidone (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., benzene or ethyl acetate)
-
Inert atmosphere (nitrogen or argon)
-
Precipitation solvent (e.g., diethyl ether)
-
Vacuum oven
Procedure:
-
In a reaction flask equipped with a condenser and magnetic stirrer, dissolve the monomer and AIBN in the anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70°C) under an inert atmosphere.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 6-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.
-
Dry the final polymer product in a vacuum oven at a moderate temperature.
Figure 3: General workflow for the free-radical polymerization of the novel monomer.
References
- 1. [PDF] Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 4. Methods for Preparing Poly Vinyl Pyrrolidone - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 4-methyl-4-nitropentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Methyl 4-methyl-4-nitropentanoate. This chiral molecule serves as a valuable building block in organic synthesis, particularly for the preparation of enantiomerically enriched compounds relevant to drug discovery and development. The core of the synthesis involves an organocatalyzed asymmetric Michael addition of 2-nitropropane to methyl acrylate.
Application Notes
Relevance in Drug Development and Medicinal Chemistry:
Chiral γ-nitro carbonyl compounds, such as this compound, are versatile intermediates in the synthesis of a variety of biologically active molecules.[1] The nitro group can be readily transformed into other functional groups, including amines, ketones, and oximes, providing access to a diverse range of molecular architectures. Specifically, the enantioselective synthesis of this compound opens pathways to:
-
Chiral γ-Amino Acids and Derivatives: Reduction of the nitro group to an amine furnishes chiral γ-amino acids, which are important constituents of peptidomimetics and other pharmacologically active agents.
-
Enantiopure γ-Lactams: Intramolecular reductive cyclization of the nitro ester can lead to the formation of chiral 5,5-disubstituted γ-lactams, a common scaffold in many natural products and pharmaceuticals.[1]
-
Synthesis of Piperidines: Polysubstituted piperidine rings, which are prevalent in many active pharmaceutical ingredients (APIs), can be synthesized from γ-nitroamines, accessible from γ-nitro esters.[2]
The ability to introduce a quaternary stereocenter with high enantioselectivity is of significant interest in the construction of complex molecular targets.[3]
Synthetic Utility:
The asymmetric synthesis of this compound is a prime example of a carbon-carbon bond-forming reaction that establishes a chiral center. The Michael addition of a nitroalkane to an α,β-unsaturated ester is a powerful transformation, and the use of organocatalysis offers a metal-free and environmentally benign approach. Chiral thiourea and diamine-based catalysts have proven to be particularly effective in promoting such reactions with high levels of stereocontrol.[4][5] The resulting product can be further manipulated at both the ester and nitro functionalities to generate a wide array of chiral building blocks.
Experimental Protocols
The following protocol is a representative procedure for the asymmetric Michael addition of 2-nitropropane to methyl acrylate, based on established methodologies for similar transformations using chiral organocatalysts.[1][6]
Objective: To synthesize enantiomerically enriched this compound via an organocatalyzed asymmetric Michael addition.
Reaction Scheme:
Materials:
-
2-Nitropropane (reagent grade, distilled)
-
Methyl acrylate (inhibitor removed by passing through a column of basic alumina)
-
Chiral Organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea or a similar bifunctional catalyst)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral organocatalyst (e.g., 5-10 mol%).
-
Add anhydrous toluene (to achieve a suitable concentration, e.g., 0.5 M).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add 2-nitropropane (e.g., 1.5 equivalents) to the flask via syringe.
-
Add methyl acrylate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds, analogous to the synthesis of this compound, as reported in the literature.
| Catalyst | Michael Acceptor | Nitroalkane | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral Thiourea | 4-Oxo-enoate | Nitromethane | Toluene | RT | 95 | 98 | [6] |
| Chiral Diamine | Cyclic Enone | Nitromethane | Toluene | 50 | 85 | 99 | [3] |
| Amine/Ureidoaminal | Acrylate Template | 2-Nitropropane | CHCl₃ | RT | 55-80 | up to 92 | [1][7] |
| Chiral Crown Ether | Chalcone | 2-Nitropropane | Toluene | RT | - | 65 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Plausible Catalytic Cycle
Caption: Plausible catalytic cycle for the thiourea-catalyzed asymmetric Michael addition.
References
- 1. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 5. Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-methyl-4-nitropentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-4-nitropentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method is the base-catalyzed Michael addition of 2-nitropropane to methyl acrylate. This reaction forms the carbon-carbon bond at the β-position of the acrylate, yielding the desired product. An alternative, though less direct, route involves the synthesis of 4-methyl-4-nitropentanoic acid followed by its esterification.
Q2: What are the typical catalysts used for the Michael addition of 2-nitropropane to methyl acrylate?
A2: A variety of bases can be used to catalyze this reaction. Common choices include:
-
Organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective, non-nucleophilic base for this transformation.
-
Inorganic bases: Sodium methoxide (NaOMe) in methanol can also be used, although it may lead to transesterification byproducts.
-
Phase-transfer catalysts: In biphasic systems, catalysts like tetrabutylammonium chloride or bromide can be employed to facilitate the reaction between the aqueous and organic phases.
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions include:
-
Polymerization of methyl acrylate: Methyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Double Michael addition: Although less common with a sterically hindered nitroalkane like 2-nitropropane, the possibility of the product anion adding to another molecule of methyl acrylate exists.
-
Hydrolysis of the ester: If water is present, especially under basic or acidic conditions during workup, the methyl ester can hydrolyze to the corresponding carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The disappearance of the starting materials (2-nitropropane and methyl acrylate) and the appearance of the product spot will indicate the reaction's progression. Gas Chromatography (GC) can also be used for more quantitative analysis.
Q5: What is the recommended purification method for this compound?
A5: After the reaction is complete, the crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is generally effective in separating the product from unreacted starting materials and byproducts.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst may have degraded. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Poor Quality Reagents: Starting materials may be impure or contain inhibitors. | 1. Use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while monitoring for side reactions. For microwave-assisted synthesis, a temperature of 70-75°C is often effective. 3. Extend the reaction time and monitor by TLC until the starting materials are consumed. 4. Purify the starting materials before use. For methyl acrylate, this may involve passing it through a column of basic alumina to remove inhibitors. |
| Formation of a White Polymer | 1. Polymerization of Methyl Acrylate: This is often initiated by heat, light, or impurities. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the reaction temperature is carefully controlled. 3. Use methyl acrylate that contains an inhibitor or purify it immediately before use. |
| Presence of Multiple Product Spots on TLC | 1. Side Reactions: Formation of byproducts such as the double Michael addition product. 2. Impure Starting Materials: Impurities in the reagents can lead to multiple products. | 1. Use a less reactive catalyst or lower the reaction temperature. 2. Optimize the stoichiometry of the reactants. 3. Purify the starting materials prior to the reaction. |
| Product is an Oil Instead of a Solid (if expecting a solid) | 1. Presence of Impurities: Residual solvent or byproducts can lower the melting point. | 1. Re-purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. |
| Hydrolysis of the Ester during Workup | 1. Prolonged exposure to acidic or basic aqueous solutions. | 1. Minimize the time the product is in contact with aqueous acid or base during the workup. 2. Use a saturated solution of a mild base like sodium bicarbonate for neutralization. |
Data on Reaction Conditions and Yield
The following table summarizes the impact of different catalysts and reaction conditions on the yield of Michael addition reactions involving nitroalkanes and acrylates.
| Nitroalkane | Acrylate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nitroethane | Methyl Acrylate | DBU (0.05 eq) | None (Microwave) | 70-75 | 5 min | >99 | [1] |
| Nitropropane | Methyl Acrylate | Tributylphosphine | Benzene | Reflux | N/A | 80 | [2] |
| 2-Nitropropane | Methyl Acrylate | NaOH (0.025 M) | Water/Dichloromethane | Room Temp | 1 hr | Moderate | [3] |
| 2-Nitropropane | Methyl Acrylate | Tetrabutylammonium Chloride | Water/Dichloromethane | Room Temp | 0.5 hr | Good | [3] |
Experimental Protocols
Method 1: Michael Addition of 2-Nitropropane to Methyl Acrylate
This protocol is adapted from general procedures for Michael additions of nitroalkanes to acrylates.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-nitropropane (1.2 equivalents) in anhydrous dichloromethane, add methyl acrylate (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Method 2: Esterification of 4-Methyl-4-nitropentanoic Acid
This protocol describes the Fischer esterification of the corresponding carboxylic acid.
Materials:
-
4-Methyl-4-nitropentanoic acid
-
Methanol, anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
Dissolve 4-methyl-4-nitropentanoic acid (1.0 equivalent) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be performed by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound via Michael addition.
Caption: Troubleshooting workflow for low product yield in the synthesis.
References
Technical Support Center: Synthesis of Methyl 4-methyl-4-nitropentanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-4-nitropentanoate. The primary synthetic route is the base-catalyzed Michael addition of 2-nitropropane to methyl methacrylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common laboratory synthesis is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, the carbanion generated from 2-nitropropane (the Michael donor) attacks methyl methacrylate (the Michael acceptor) in the presence of a base catalyst.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions of concern are:
-
Polymerization of Methyl Methacrylate: Methyl methacrylate can undergo spontaneous polymerization, especially at elevated temperatures or in the presence of radical initiators.[1]
-
Double Michael Addition: A second molecule of methyl methacrylate can react with the product, leading to a higher molecular weight byproduct. This is more common with less sterically hindered nitroalkanes like nitromethane but can still occur.[2]
-
Hydrolysis or Transesterification: If using alkoxide bases in alcohol solvents (e.g., sodium ethoxide in ethanol), there is a risk of hydrolyzing the methyl ester or undergoing transesterification.[3]
-
Reversible Reaction: Michael additions can be reversible, potentially leading to incomplete conversion and low yields if the reaction conditions do not favor the product.
Q3: Which catalyst is recommended for this reaction?
A3: While various bases can be used, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective non-nucleophilic organic base for promoting Michael additions of nitroalkanes.[2] It is generally preferred over alkoxides like sodium methoxide to avoid transesterification side reactions.[3] Other catalysts such as strong amines or phosphines can also be employed.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The starting materials (2-nitropropane and methyl methacrylate) and the product (this compound) will have different retention factors (Rf values). Disappearance of the limiting reagent and the appearance of the product spot indicate the reaction's progress.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The base may be old or decomposed. | Use a fresh bottle of the base catalyst. Ensure anhydrous conditions if the base is water-sensitive. |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively generate the nucleophile. | Increase the catalyst loading incrementally. For DBU, catalytic amounts are typically sufficient.[2] | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products, especially polymer. | |
| 4. Reversible Reaction: The equilibrium may not favor the product under the current conditions. | Consider removing a volatile byproduct if applicable, or adjust the solvent to one that better solubilizes the product. | |
| Significant Amount of White Solid (Polymer) Formed | 1. High Reaction Temperature: Elevated temperatures can induce the radical polymerization of methyl methacrylate.[1] | Maintain a lower reaction temperature. Use a temperature-controlled reaction vessel. |
| 2. Presence of Radical Initiators: Impurities in the reagents or solvent could be initiating polymerization. | Use purified reagents and solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inhibitor Removed: If the inhibitor was removed from the methyl methacrylate, it is more prone to polymerization. | It is often not necessary to remove the inhibitor for this type of reaction. If it has been removed, ensure strict temperature control and consider adding a small amount of a radical inhibitor like hydroquinone. | |
| Presence of a High Molecular Weight Byproduct | 1. Double Michael Addition: The initial product is reacting with a second molecule of methyl methacrylate. | Use a slight excess of the 2-nitropropane relative to methyl methacrylate to favor the formation of the 1:1 adduct. |
| 2. Unfavorable Stoichiometry: An excess of methyl methacrylate can drive the formation of the double addition product. | Adjust the stoichiometry of your reactants. | |
| Product is Difficult to Purify | 1. Multiple Side Products: A combination of the issues above may be occurring. | Optimize the reaction conditions (temperature, catalyst, stoichiometry) using small-scale trials before proceeding with a larger scale synthesis. |
| 2. Unreacted Starting Materials: The reaction may not have gone to completion. | Increase the reaction time or adjust other parameters as described for "Low or No Product Formation". |
Quantitative Data on Related Reactions
| Michael Donor | Michael Acceptor | Catalyst | Conditions | Product(s) | Yield (%) |
| Nitromethane | Methyl Methacrylate | DBU | Conventional Heating (4,320 min) | Methyl 4-nitropentanoate | 47 |
| Methyl 4-methyl-4,8-dinitro-nonanedioate (Double Addition Product) | 53 | ||||
| Nitroethane | Methyl Methacrylate | DBU | Microwave Irradiation (5 min) | Methyl 3-methyl-4-nitropentanoate | 44 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of γ-nitro aliphatic methyl esters, adapted for the synthesis of this compound. This protocol is based on similar reactions promoted by microwave irradiation.[2]
Materials:
-
2-Nitropropane
-
Methyl methacrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve 2-nitropropane (1.0 eq) and methyl methacrylate (1.2 eq) in a minimal amount of anhydrous THF.
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1 eq) to the stirred solution.
-
Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Reaction and Side Reaction Pathways
Caption: Main reaction and potential side reaction pathways.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 96 16507-02-1 [sigmaaldrich.com]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity of Nitration Reactions
Welcome to the technical support center for regioselective nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity of a nitration reaction on a substituted benzene ring?
The regioselectivity of nitration on a substituted benzene ring is primarily determined by the nature of the substituent already present on the ring. Substituents can be broadly classified into two categories:
-
Ortho, Para-Directing Groups: These groups direct the incoming nitro group to the positions ortho (adjacent) and para (opposite) to themselves. Generally, these are electron-donating groups which activate the aromatic ring towards electrophilic substitution.[1][2] Examples include alkyl groups (-CH3, -C2H5), hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups.[2][3] Halogens (-F, -Cl, -Br, -I) are also ortho, para-directors, although they are deactivating.[3]
-
Meta-Directing Groups: These groups direct the incoming nitro group to the meta position. These are typically electron-withdrawing groups that deactivate the aromatic ring.[1][4] Examples include nitro (-NO2), cyano (-CN), carbonyl groups (in aldehydes, ketones, esters), and sulfonic acid (-SO3H) groups.[4][5][6]
The underlying principle is the stability of the carbocation intermediate (arenium ion) formed during the reaction. Ortho, para-directors stabilize the carbocation intermediates formed during ortho and para attack through resonance or inductive effects, making these pathways more favorable.[1][2] Conversely, meta-directors destabilize the intermediates for ortho and para attack more than for meta attack, making the meta pathway the least unfavorable.[4][5]
Q2: How can I favor the formation of the para isomer over the ortho isomer?
Often, a mixture of ortho and para isomers is obtained. To favor the para isomer, you can leverage steric hindrance.
-
Bulky Substituents: If the substituent already on the ring is sterically bulky (e.g., a tert-butyl group), it will hinder the approach of the nitrating agent to the adjacent ortho positions, leading to a higher yield of the para product.[7][8][9]
-
Bulky Nitrating Agents: Using a bulkier nitrating agent can also increase the preference for the less sterically hindered para position.
-
Shape-Selective Catalysts: Zeolites with specific pore sizes can be used as catalysts.[10] The constrained environment within the zeolite pores can selectively allow the formation of the sterically less demanding para isomer while disfavoring the bulkier ortho isomer.[10][11]
Q3: My substrate has an amine group, and I'm getting the meta product instead of the expected ortho/para products. Why is this happening and how can I fix it?
This is a common issue when nitrating anilines or other aromatic amines under standard acidic conditions (e.g., HNO3/H2SO4). The highly acidic medium protonates the amino group (-NH2) to form an anilinium ion (-NH3+).[12][13] The anilinium ion is a strong electron-withdrawing group and, therefore, a meta-director.[12][13] Additionally, the strong oxidizing conditions can lead to the formation of unwanted tar-like byproducts.[12]
To obtain the desired ortho/para isomers, you should use a protecting group strategy:[12]
-
Acetylation: Protect the amino group by reacting the aniline with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH3) is still an ortho, para-director but is less susceptible to protonation and oxidation.[12]
-
Nitration: Nitrate the acetanilide. This will yield predominantly the para-nitroacetanilide due to the steric bulk of the acetamido group.
-
Hydrolysis: Remove the acetyl protecting group by acid or base hydrolysis to yield the desired para-nitroaniline.[12][14]
Q4: I am working with a deactivated aromatic ring and the nitration is very slow or doesn't proceed. What can I do?
Deactivated aromatic rings are less reactive towards electrophilic substitution. To nitrate these substrates, more forcing conditions are often required:[12]
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this may also lead to the formation of side products, so the reaction should be monitored closely.[12]
-
Use a Stronger Nitrating Agent: A mixture of fuming nitric acid and oleum (fuming sulfuric acid) can be used for highly deactivated substrates.[12]
-
Catalyst Systems: The use of specific catalysts can facilitate the nitration of deactivated rings. For instance, a system of nitric acid, an acid anhydride (like trifluoroacetic anhydride), and a zeolite catalyst has been shown to be effective.[15]
Troubleshooting Guide
| Issue | Potential Causes | Solutions & Recommendations |
| Low yield of the desired regioisomer | Incorrect directing effect due to reaction conditions (e.g., protonation of an amine). | For substrates like aniline, protect the activating group before nitration (e.g., by acetylation).[12] |
| Steric hindrance favoring an undesired isomer. | If the ortho isomer is desired but hindered, consider alternative synthetic routes. To favor the para isomer, you can sometimes use a bulkier substituent or catalyst.[7][8] | |
| Competing side reactions (e.g., oxidation). | Use milder nitrating agents or protecting groups for sensitive substrates.[12] | |
| Formation of multiple products (poor regioselectivity) | The directing group has only a slight preference for one position over another (e.g., ortho vs. para). | Optimize reaction temperature; lower temperatures can sometimes improve selectivity. Employ shape-selective catalysts like zeolites to favor the para isomer.[10][11] |
| Over-nitration (di- or tri-nitration). | Use milder reaction conditions (lower temperature, shorter reaction time).[12] Use a stoichiometric amount of the nitrating agent. Monitor the reaction progress carefully using techniques like TLC or HPLC.[12] | |
| Reaction is too slow or incomplete | The substrate is deactivated by electron-withdrawing groups. | Use more forcing conditions: higher temperature, stronger nitrating agents (e.g., fuming HNO3/oleum).[12] |
| Poor solubility of the substrate in the reaction medium. | Use a co-solvent, such as acetic acid, that can dissolve both the substrate and the nitrating agent.[12] | |
| Uncontrolled, rapid temperature increase (runaway reaction) | Inadequate cooling of the exothermic reaction. | Ensure the cooling bath is sufficiently cold and has enough capacity. Add the nitrating agent slowly and monitor the internal temperature.[16] |
| Poor agitation leading to localized hot spots. | Use vigorous and consistent stirring throughout the addition of reagents.[16] | |
| Reagents are too concentrated or added too quickly. | Use appropriate concentrations of acids and add the nitrating agent dropwise.[16] |
Quantitative Data on Isomer Distribution
The regioselectivity of nitration is highly dependent on the substituent present on the aromatic ring. The following tables summarize the typical isomer distributions for the mononitration of various substituted benzenes under standard nitrating conditions (HNO3/H2SO4).
Table 1: Nitration of Substrates with Ortho, Para-Directing Groups
| Substrate | Substituent | Ortho (%) | Meta (%) | Para (%) |
| Toluene | -CH3 | 58 | 5 | 37 |
| Ethylbenzene | -CH2CH3 | 45 | 6 | 49 |
| Isopropylbenzene | -CH(CH3)2 | 30 | 8 | 62 |
| tert-Butylbenzene | -C(CH3)3 | 16 | 11 | 73 |
| Anisole | -OCH3 | 43 | <1 | 57 |
| Chlorobenzene | -Cl | 30 | 1 | 69 |
| Phenol | -OH | 50 | 0 | 50 |
Note: Data is compiled from various sources and represents typical values. Actual distributions can vary with reaction conditions.[9]
Table 2: Nitration of Substrates with Meta-Directing Groups
| Substrate | Substituent | Ortho (%) | Meta (%) | Para (%) |
| Nitrobenzene | -NO2 | 6 | 93 | 1 |
| Benzoic Acid | -COOH | 22 | 76 | 2 |
| Benzonitrile | -CN | 17 | 81 | 2 |
| Benzaldehyde | -CHO | 19 | 72 | 9 |
Note: Data is compiled from various sources and represents typical values. Actual distributions can vary with reaction conditions.
Experimental Protocols
Protocol 1: Regioselective Nitration of Aniline via a Protecting Group Strategy
This protocol describes the synthesis of p-nitroaniline from aniline, where the amino group is protected to ensure para-selectivity.[12][14]
Step 1: Acetylation of Aniline to form Acetanilide
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a short period.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Nitration of Acetanilide
-
Add the dried acetanilide to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature (below 10 °C).[14]
-
After the addition is complete, allow the mixture to stir at room temperature for about an hour.[14]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Filter the product, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Heat the p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid.[14]
-
After the reaction is complete, pour the mixture into cold water.
-
Neutralize the solution with an aqueous base (e.g., NaOH solution) to precipitate the p-nitroaniline.[14]
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: A troubleshooting flowchart for common regioselectivity issues in nitration reactions.
Caption: The influence of directing groups on the outcome of aromatic nitration.
Caption: Workflow for the regioselective synthesis of p-nitroaniline using a protecting group strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jove.com [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]
- 5. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Michael Addition Reactions with Nitroalkanes
Welcome to the technical support center for Michael addition reactions involving nitroalkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction shows low or no yield. What are the primary causes and how can I resolve this?
A1: Low or no product formation is a frequent issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended:
-
Inadequate Base/Catalyst: The reaction requires a base to deprotonate the nitroalkane, forming the nucleophilic nitronate anion.[1] If the chosen base is too weak for the specific nitroalkane's acidity (pKa), the concentration of the active nucleophile will be insufficient.
-
Solution: Select a base with an appropriate pKa. For simple nitroalkanes, common bases include inorganic bases like NaHCO₃, K₂CO₃, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2][3] For less acidic donors or more challenging substrates, stronger, non-nucleophilic bases may be required.[4] In asymmetric synthesis, the choice of organocatalyst (e.g., thioureas, cinchona alkaloids) is critical.[5][6]
-
-
Poor Solubility: Reactants may have limited solubility in the chosen solvent, leading to a slow or stalled reaction.[1]
-
Solution: Switch to a solvent system where all components are soluble. Polar aprotic solvents like THF, CH₂Cl₂, or CHCl₃ are often effective.[4][7] Alternatively, using a biphasic system (e.g., water-dichloromethane) with a phase-transfer catalyst can significantly increase yields by facilitating the reaction between reactants in different phases.[1]
-
-
Unfavorable Reaction Conditions: The reaction may be sensitive to temperature.
-
Solution: While many Michael additions proceed at room temperature, gentle heating may be necessary for less reactive substrates.[8] Conversely, for highly exothermic or reversible reactions, cooling might be required to favor product formation.[7] Microwave irradiation has been shown to dramatically reduce reaction times from hours or days to minutes and improve yields.[3]
-
-
Steric Hindrance: Bulky substituents on either the nitroalkane (especially α-branched nitroalkanes) or the Michael acceptor can sterically hinder the reaction, leading to low reactivity.[7]
-
Solution: Increasing the reaction temperature or catalyst loading may help overcome steric barriers.[9] If possible, using a less sterically hindered reaction partner is a straightforward alternative.
-
Q2: My reaction is producing significant side products, particularly from double addition or polymerization. How can I suppress these?
A2: The formation of oligomers or double addition products is a known challenge, especially when using highly reactive nitroalkenes as Michael acceptors.[5] This occurs because the product, a 1,3-dinitro compound, still possesses an acidic proton and can act as a nucleophile itself, adding to another molecule of the Michael acceptor.[5][10]
-
Control Stoichiometry: Using an excess of the nitroalkane can help ensure the Michael acceptor reacts preferentially with the starting nucleophile rather than the product. A 1.5 to 4-fold excess of the nitroalkane is often employed.[2][9]
-
Optimize Base/Catalyst: Strong bases can accelerate the deprotonation of the product, promoting side reactions.
-
Reaction Conditions: High concentrations and temperatures can favor side reactions.
-
Solution: Run the reaction at a lower concentration. While lowering the temperature can slow the primary reaction, it often has a more pronounced effect on suppressing side reactions, leading to a cleaner product profile.
-
-
Biphasic Systems: As mentioned in Q1, a biphasic system can be highly effective. Once the desired adduct is formed, it preferentially moves into the organic phase, separating it from the aqueous base and preventing further deprotonation and subsequent addition reactions.[1]
Q3: The reaction is very slow, requiring several days to proceed. How can I increase the reaction rate?
A3: Sluggish reactions are common, particularly in asymmetric catalysis or with sterically hindered substrates.[5][7]
-
Catalyst Choice and Loading: The catalyst may not be active enough.
-
Solution: Screen different catalysts. For example, in organocatalysis, switching from a simple amine to a more active bifunctional catalyst like a thiourea or squaramide can significantly enhance the rate.[6] Increasing the catalyst loading (e.g., from 5 mol% to 20 mol%) can also accelerate the reaction, although this may not always be cost-effective.[9]
-
-
Solvent and Additives: The solvent plays a crucial role in stabilizing intermediates and transition states.
-
Solution: The reaction efficiency can be greatly enhanced by using specific solvents. For instance, some prolinol-catalyzed reactions are more efficient in methanol or ethanol.[6] Acidic or basic additives can also act as co-catalysts to accelerate the reaction.
-
-
Microwave Irradiation: This is a powerful technique for accelerating slow reactions. The focused heating can increase reaction rates by orders of magnitude.[3]
Q4: I am struggling with the purification of the final product. What methods are recommended?
A4: The purification of γ-nitro compounds can sometimes be complex.
-
Chromatography: Flash column chromatography on silica gel is the most common method. A gradient of hexane/ethyl acetate is typically used for elution.[2][8]
-
Acid-Base Extraction/Precipitation: A highly effective method leverages the acidity of the product's α-proton.
-
Protocol: Dissolve the crude reaction mixture in a suitable solvent. Add a base, such as sodium methoxide in methanol, to form the sodium nitronate salt of the product, which often precipitates out of solution.[11] This salt can be isolated by simple filtration. The purified salt is then re-dissolved and carefully neutralized with a weak acid (e.g., acetic acid) to regenerate the pure nitro-adduct.[11] This technique is particularly useful for removing non-acidic impurities.
-
Troubleshooting Workflow & Reaction Pathways
The following diagrams illustrate a logical workflow for troubleshooting common issues and visualize the reaction mechanism, including potential side reactions.
Caption: A troubleshooting decision tree for common issues.
Caption: Reaction mechanism and common side reaction pathway.
Data on Reaction Conditions
Optimizing reaction parameters is key to success. The following tables summarize the effects of different catalysts, solvents, and temperatures on the Michael addition of nitroalkanes.
Table 1: Effect of Catalyst and Solvent on Asymmetric Michael Addition (Data adapted from representative studies)
| Entry | Nitroalkane Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.r. / ee (%) |
| 1 | Nitropropane | trans-β-nitrostyrene | (R)-Thiourea (2) | Toluene | RT | 144 | 82 | 95 ee |
| 2 | Nitroethane | α'-Hydroxy enone | (C7) Ureidoaminal (20) | CHCl₃ | 0 | 20 | 75 | 96:4 e.r. |
| 3 | Nitromethane | Cyclohexenone | Prolinol deriv. (5) | CH₂Cl₂ | 40 | 48 | 75 | 99 ee |
| 4 | Nitromethane | Methyl vinyl ketone | DBU (0.1 eq) | (MW) | 70-75 | 0.08 | >97 | N/A |
| 5 | Nitropropane | trans-β-nitrostyrene | NaHCO₃ (1M aq) | Water | RT | 4 | 86 | N/A |
e.r. = enantiomeric ratio; ee = enantiomeric excess; RT = Room Temperature; MW = Microwave irradiation. Data compiled from multiple sources for illustrative purposes.[3][5][7][9][10]
Key Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Michael Addition in Water
This protocol is adapted from a simple, environmentally friendly method using sodium bicarbonate.[2]
-
Reactant Setup: In a round-bottom flask, combine the nitroalkane (1.5 mmol, 1.5 equiv.) and the Michael acceptor (e.g., a nitroalkene) (1.0 mmol, 1.0 equiv.).
-
Reaction Initiation: Add a 1M aqueous solution of sodium bicarbonate (NaHCO₃) (1 mL).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane-ethyl acetate eluent) to yield the pure 1,3-dinitro product.
Protocol 2: Asymmetric Organocatalyzed Michael Addition
This protocol provides a general framework for an enantioselective addition using a bifunctional catalyst, such as a thiourea derivative.[8]
-
Reactant Setup: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (0.05–0.2 equiv.).
-
Solvent and Reagents: Dissolve the catalyst in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂). Add the Michael acceptor (1.0 equiv.) followed by the nitroalkane donor (1.1–2.0 equiv.).
-
Reaction Conditions: Stir the reaction at the optimized temperature (can range from -20 °C to room temperature). Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the chiral Michael adduct. The enantiomeric excess (ee) or ratio (e.r.) should be determined by chiral HPLC analysis.
References
- 1. sctunisie.org [sctunisie.org]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Scaling Up the Production of Methyl 4-methyl-4-nitropentanoate
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-methyl-4-nitropentanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the base-catalyzed Michael addition of 2-nitropropane to methyl acrylate. This reaction forms a new carbon-carbon bond and is a well-established method for this class of compounds.
Q2: What are the critical safety precautions to consider during the synthesis and handling of this compound?
Handling of this compound requires adherence to standard laboratory safety protocols. The compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Q3: What are the recommended storage conditions for this compound?
This compound should be stored at room temperature in a tightly sealed container to prevent contamination and degradation.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of reactant consumption and product formation, helping to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The base catalyst (e.g., DBU, sodium methoxide) may be old or degraded. | Use a fresh, anhydrous batch of the base catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Increase the reaction time and/or temperature, while monitoring for byproduct formation. Microwave-assisted synthesis can significantly reduce reaction times.[1] | |
| Poor Quality Starting Materials: Impurities in 2-nitropropane or methyl acrylate can inhibit the reaction. | Use freshly distilled or high-purity starting materials. | |
| Formation of Significant Byproducts | Double Michael Addition: A common side reaction is the addition of a second molecule of methyl acrylate to the initial product.[1] | Use a slight excess of 2-nitropropane relative to methyl acrylate to favor the formation of the desired mono-adduct. |
| Polymerization of Methyl Acrylate: Methyl acrylate can polymerize, especially at higher temperatures. | Maintain careful temperature control and consider using a polymerization inhibitor if necessary. | |
| Difficulty in Product Purification | Co-elution of Product and Starting Materials: The product may have a similar polarity to the starting materials, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. High-vacuum distillation can also be an effective purification method. |
| Presence of Catalyst Residue: The base catalyst may remain in the crude product. | Perform an aqueous workup with a mild acid (e.g., dilute HCl) to neutralize and remove the basic catalyst before purification. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Microwave-Assisted)
This protocol is adapted from a general procedure for the synthesis of γ-nitro aliphatic methyl esters.[1]
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., acetonitrile or neat)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-nitropropane (1.25 equivalents) and methyl acrylate (1.0 equivalent).
-
Add a catalytic amount of DBU (e.g., 5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 70-80 °C) for a specified time (e.g., 5-15 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Scaled-Up Synthesis of this compound (Conventional Heating)
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
Sodium methoxide (or other suitable base)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
Charge the flask with anhydrous methanol and a catalytic amount of sodium methoxide.
-
Slowly add 2-nitropropane (1.1 equivalents) to the stirring solution at room temperature.
-
Add methyl acrylate (1.0 equivalent) dropwise to the reaction mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16507-02-1 | |
| Molecular Formula | C₇H₁₃NO₄ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 79 °C @ 1 mmHg | |
| Density | 1.114 g/mL at 25 °C |
Table 2: Typical Reaction Parameters for Michael Addition of Nitroalkanes to Acrylates
| Parameter | Condition | Effect on Reaction | Reference |
| Catalyst | DBU, Sodium Methoxide, etc. | A base is required to deprotonate the nitroalkane, initiating the reaction. | [2] |
| Temperature | 25 - 80 °C (Conventional), 70-150 °C (Microwave) | Higher temperatures increase reaction rate but may lead to side reactions like polymerization. | [1][3] |
| Reactant Ratio | Slight excess of nitroalkane | Helps to minimize the formation of the double addition byproduct. | [4] |
| Solvent | Neat, Methanol, Acetonitrile | The choice of solvent can influence reaction rate and solubility of reactants. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Key considerations for scaling up production.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-methyl-4-nitropentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-methyl-4-nitropentanoate . The focus is on providing practical guidance for the catalytic reduction of the nitro group to the corresponding amine, a crucial transformation in the synthesis of various pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of the tertiary nitro group in this compound?
A1: The most effective and commonly employed catalysts for the reduction of aliphatic nitro groups, including tertiary ones like in this compound, are Palladium on carbon (Pd/C) and Raney Nickel.[1] Both are highly efficient for the hydrogenation of aliphatic nitro compounds to primary amines.[1]
Q2: What are the key differences in application between Pd/C and Raney Nickel for this reduction?
A2: Pd/C is a versatile and widely used catalyst for nitro group reductions.[1] Raney Nickel is also very effective and is often preferred in cases where the substrate contains functionalities sensitive to hydrogenolysis, such as certain halogenated compounds.[1] However, for a simple aliphatic nitro ester like this compound, both catalysts are excellent choices.
Q3: What are the typical hydrogen sources for this catalytic reduction?
A3: The most common hydrogen source is hydrogen gas (H₂), typically used with a balloon or in a pressurized reactor.[2] Alternatively, catalytic transfer hydrogenation (CTH) offers a convenient and often safer option, employing hydrogen donors like ammonium formate or formic acid in the presence of the catalyst.[3][4]
Q4: Are there any major safety concerns when performing these reactions?
A4: Yes, catalytic hydrogenations require strict safety protocols. Both Pd/C and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially after use when they are saturated with hydrogen.[2][5] Hydrogen gas is highly flammable and can form explosive mixtures with air.[5] It is crucial to work in a well-ventilated fume hood, use inert atmosphere techniques for handling the catalyst, and have appropriate fire extinguishing equipment readily available.[2][5][6][7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product. When taking an aliquot from a reaction under a hydrogen atmosphere, it is critical to first purge the system with an inert gas like nitrogen or argon to prevent the ignition of hydrogen.[2]
Troubleshooting Guides
This section addresses common issues encountered during the catalytic reduction of this compound.
Problem: The reaction is slow or incomplete.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst. Ensure the catalyst was stored under appropriate conditions (e.g., Raney Nickel as a slurry in water or ethanol). |
| Catalyst Poisoning | The starting material, solvent, or hydrogen gas may contain impurities (e.g., sulfur or nitrogen compounds) that poison the catalyst. Purify the starting material and solvents. Use high-purity hydrogen gas. |
| Insufficient Hydrogen | If using a hydrogen balloon, it may have deflated. Replace the balloon as needed. For pressurized systems, ensure there are no leaks and that the pressure is maintained. |
| Poor Mass Transfer | Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring to maintain the catalyst in suspension. |
| Low Temperature or Pressure | The reaction may require more forcing conditions. If safety permits, consider increasing the temperature or hydrogen pressure. |
Problem: Formation of side products is observed.
| Possible Cause | Suggested Solution |
| Over-reduction or Side Reactions | The reaction conditions may be too harsh. Try reducing the temperature, pressure, or reaction time. In some cases, intermediates like hydroxylamines can form. Ensure sufficient reaction time and catalyst loading to drive the reaction to the desired amine. |
| Hydrogenolysis of the Ester Group | While less common for aliphatic esters under standard nitro reduction conditions, aggressive catalysts or harsh conditions could potentially affect the ester. Use milder conditions or a more selective catalyst system. Catalytic transfer hydrogenation is often a milder alternative.[3] |
Problem: Difficulty in separating the catalyst after the reaction.
| Possible Cause | Suggested Solution |
| Fine Catalyst Particles | Pd/C and Raney Nickel can be very fine powders. Filter the reaction mixture through a pad of Celite® or a similar filter aid to effectively remove the catalyst.[2] Always keep the filter cake wet with solvent during filtration to prevent ignition.[7] |
| Catalyst Adherence to Glassware | The catalyst can sometimes stick to the flask. Rinse the flask thoroughly with the reaction solvent and pass the rinsings through the filter. |
Catalyst Selection and Performance Data
The following table summarizes typical catalysts and conditions for the reduction of aliphatic nitro compounds, providing a basis for selecting a starting point for the reduction of this compound.
| Catalyst | Hydrogen Source | Typical Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Reaction Time | Reported Yields for Aliphatic Nitro Compounds |
| 10% Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | 1 - 4 | 2 - 24 h | Good to Excellent |
| Raney Nickel | H₂ gas | Ethanol, Methanol | 25 - 60 | 1 - 50 | 1 - 12 h | Good to Excellent |
| Raney Nickel | Ammonium Formate | Methanol | 25 | 1 | 10 - 30 min | Good (80-90%)[7] |
| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | 25 | 1 | 1 - 6 h | Good to Excellent[4] |
Note: The optimal conditions will depend on the specific substrate and scale of the reaction and should be determined experimentally.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol provides a general procedure for the reduction of an aliphatic nitro ester using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight) under a stream of inert gas.
-
Add a suitable solvent (e.g., methanol or ethanol).
-
Seal the flask with a septum and purge the flask by evacuating and backfilling with inert gas three times.
-
Replace the inert gas atmosphere with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, purge the flask with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Keep the filter cake wet at all times to prevent ignition.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product, Methyl 4-amino-4-methylpentanoate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Raney Nickel and Ammonium Formate
This protocol describes a rapid and convenient method for the reduction of an aliphatic nitro compound using Raney Nickel and ammonium formate as the hydrogen donor.[7]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq) dissolved in methanol, add ammonium formate (3-5 eq).
-
Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% w/w of the substrate).
-
Stir the suspension at room temperature. The reaction is often exothermic and may show effervescence.
-
Monitor the reaction by TLC until the starting material is consumed (typically within 30 minutes).
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with methanol. Caution: Keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-amino-4-methylpentanoate.
-
Further purification can be performed if required.
Visualizations
Caption: A generalized experimental workflow for catalytic hydrogenation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 4. US4113662A - Catalyst for ester hydrogenation - Google Patents [patents.google.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for Methyl 4-methyl-4-nitropentanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-methyl-4-nitropentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of 2-nitropropane to methyl acrylate. The reaction is typically catalyzed by a base.
Q2: Why is a base necessary for this reaction?
A2: A base is required to deprotonate 2-nitropropane, forming a nitronate anion. This anion then acts as the nucleophile (Michael donor) that attacks the electron-deficient β-carbon of methyl acrylate (the Michael acceptor). Without a base, the reaction does not proceed.
Q3: What are some common bases used for this type of Michael addition?
A3: A variety of bases can be employed, ranging from common inorganic bases to organic catalysts. These include:
-
Alkali metal alkoxides: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their respective alcohol solvents.
-
Alkali metal hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH), often used in biphasic systems or with a phase-transfer catalyst.
-
Organic bases: Non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) can also be effective.
-
Organocatalysts: Chiral amine/ureidoaminal bifunctional catalysts have been used for asymmetric Michael additions of substituted nitroalkanes.
Q4: What is a common challenge in the synthesis of this compound?
A4: A primary challenge is the steric hindrance of the tertiary nitroalkane (2-nitropropane). This can lead to slower reaction rates compared to the addition of primary or secondary nitroalkanes. Optimizing the reaction conditions, such as the choice of base and temperature, is crucial to achieve a reasonable yield in a practical timeframe.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may be too weak to efficiently deprotonate the sterically hindered 2-nitropropane. | - Switch to a stronger base. For example, if using triethylamine, consider trying DBU or an alkoxide like sodium ethoxide.- Ensure the base is not degraded. Use freshly prepared or properly stored reagents. |
| 2. Low Reaction Temperature: The reaction may be too slow at room temperature due to the steric hindrance of the tertiary nitroalkane. | - Gradually increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid decomposition or side reactions.- Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective in similar Michael additions.[1] | |
| 3. Inactive Reactants: The 2-nitropropane or methyl acrylate may be of poor quality or contain inhibitors. | - Purify the reactants before use. Methyl acrylate can be distilled to remove inhibitors. | |
| Formation of Side Products | 1. Polymerization of Methyl Acrylate: Basic conditions and elevated temperatures can promote the polymerization of methyl acrylate. | - Add the methyl acrylate slowly to the reaction mixture.- Maintain the lowest effective temperature.- Use a less basic catalyst if possible, or a catalytic amount of a stronger base. |
| 2. Hydrolysis of the Ester: If using aqueous bases (e.g., NaOH solution), the methyl ester can be hydrolyzed to the corresponding carboxylic acid. | - Use anhydrous conditions if possible.- If using an aqueous base, a phase-transfer catalyst in a biphasic system (e.g., dichloromethane/water) can minimize contact of the ester with the aqueous phase. | |
| 3. Double Addition Products: While less common with the sterically hindered 2-nitropropane, it is a possibility, especially if the reaction conditions are harsh. | - Use a slight excess of 2-nitropropane relative to methyl acrylate. | |
| Slow or Incomplete Reaction | 1. Steric Hindrance: The bulky nature of the 2-nitropropane slows down the nucleophilic attack. | - Increase the reaction time.- Optimize the solvent. A polar aprotic solvent like DMF or DMSO might enhance the rate.- Consider using a catalyst known to be effective for sterically demanding Michael additions, such as certain phosphines (e.g., tributylphosphine).[2] |
| 2. Insufficient Catalyst: The amount of base may be too low to generate a sufficient concentration of the nitronate anion. | - Increase the catalyst loading. For bases like DBU or TEA, using 10-20 mol% is a good starting point. For alkoxides, stoichiometric amounts are often used. |
Data Presentation
The following table summarizes representative yields for the Michael addition of nitroalkanes to methyl acrylate under various catalytic conditions. While specific data for 2-nitropropane is limited, these examples provide a basis for reaction optimization.
| Nitroalkane | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
| Nitropropane | Tributylphosphine | Benzene | Reflux | - | 80 |
| Nitromethane | DBU | Nitromethane | 70-75 °C (MW) | 30 min | 69 |
| Nitroethane | DBU | Nitroethane | 70-75 °C (MW) | 5 min | >98 |
Data is compiled from analogous reactions and serves as a guideline.[1][2]
Experimental Protocols
Representative Protocol using Sodium Ethoxide
This protocol is a general guideline for a base-catalyzed Michael addition.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add 2-nitropropane (1.2 equivalents) to the sodium ethoxide solution. Stir for 15 minutes at 0 °C. Then, add methyl acrylate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for reaction optimization.
Caption: Troubleshooting decision tree for low yield.
References
Validation & Comparative
Comparative analysis of synthetic routes to "Methyl 4-methyl-4-nitropentanoate"
This guide provides a detailed comparison of synthetic methodologies for the preparation of Methyl 4-methyl-4-nitropentanoate, a valuable nitroalkane ester intermediate in various chemical syntheses. The analysis focuses on reaction efficiency, catalytic systems, and reaction conditions, supported by experimental data to assist researchers in selecting the most suitable protocol.
Comparison of Synthetic Routes
The primary and most documented method for synthesizing this compound is the Michael addition of 2-nitropropane to methyl acrylate. The key difference between the reported procedures lies in the choice of catalyst, which significantly influences the reaction yield and conditions. Two main catalytic systems have been identified: triethylamine and a polymer-supported azidoproazaphosphatrane.
| Route | Catalyst | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Route 1 | Triethylamine | 2-nitropropane, Methyl acrylate | 4-7 days | 30 | 81-86 | [1] |
| Route 2 | Polymer-supported azidoproazaphosphatrane | 2-nitropropane, Methyl acrylate | Not specified | Room Temperature | 95 | [2] |
Experimental Protocols
Route 1: Triethylamine Catalyzed Michael Addition[1]
This procedure describes the base-catalyzed conjugate addition of 2-nitropropane to methyl acrylate using triethylamine.
Materials:
-
Methyl acrylate (28.7 g)
-
2-nitropropane (89.1 g, 3 moles per mole of methyl acrylate)
-
Triethylamine (16.85 g, 0.5 moles per mole of methyl acrylate)
Procedure:
-
A mixture of methyl acrylate, 2-nitropropane, and triethylamine is prepared at room temperature.
-
The mixture is then maintained at 30°C.
-
After a reaction period of four to seven days, the resulting green solution is subjected to distillation under reduced pressure to remove unreacted reagents.
-
The residue is then distilled in a vacuum to yield pure this compound.
The reported yield is 81% after four days, which can be increased to 86% by extending the reaction time to seven days.[1] The pure product is a colorless, pleasant-smelling oil with a boiling point of 77-78.5°C at 1.3 mm Hg.[1]
Route 2: Polymer-Supported Azidoproazaphosphatrane Catalyzed Michael Addition[2]
This method employs a highly efficient and reusable polymer-supported catalyst for the Michael addition.
Materials:
-
2-nitropropane
-
Methyl acrylate
-
Polymer-supported azidoproazaphosphatrane catalyst (10 mol%)
-
Tetrahydrofuran (THF)
Procedure:
-
The reaction of 2-nitropropane with methyl acrylate is carried out in tetrahydrofuran (THF) at room temperature.
-
The reaction is catalyzed by 10 mol% of the Merrifield resin-bound azidoproazaphosphatrane.
-
Upon completion of the reaction, the catalyst can be recovered by simple filtration.
This catalytic system provides a high yield of 95% for this compound.[2] A significant advantage of this method is the reusability of the catalyst, which was reportedly reused 12 times with yields remaining in the 90-96% range.[2]
Synthetic Route Comparison
The following diagram illustrates the comparative logic of the two synthetic routes.
Caption: Comparative workflow of synthetic routes to this compound.
References
Validating the Structure of Methyl 4-methyl-4-nitropentanoate: A Spectroscopic Comparison
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. Spectroscopic techniques are the cornerstone of this validation process, providing a detailed fingerprint of a compound's molecular framework. This guide presents a comparative analysis of spectroscopic data for Methyl 4-methyl-4-nitropentanoate against two structurally similar alternatives: Methyl 4-nitrobutanoate and Methyl 4-nitropentanoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and objective validation of the target structure.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. This side-by-side comparison highlights the distinct spectral features that allow for unequivocal structural assignment.
Table 1: ¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | 3.67 (s, 3H, -OCH₃), 2.40 (t, 2H, -CH₂-C=O), 2.25 (t, 2H, -CH₂-C(CH₃)₂), 1.60 (s, 6H, -C(CH₃)₂) |
| Methyl 4-nitrobutanoate | 4.40 (t, 2H, -CH₂-NO₂), 3.68 (s, 3H, -OCH₃), 2.50 (t, 2H, -CH₂-C=O), 2.15 (quint, 2H, -CH₂-CH₂-CH₂-) |
| Methyl 4-nitropentanoate | 4.70 (sext, 1H, -CH(NO₂)-), 3.69 (s, 3H, -OCH₃), 2.55 (t, 2H, -CH₂-C=O), 2.10-2.30 (m, 2H, -CH₂-CH(NO₂)-), 1.55 (d, 3H, -CH(NO₂)-CH₃) |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 172.5 (C=O), 88.0 (-C(CH₃)₂-NO₂), 51.8 (-OCH₃), 34.5 (-CH₂-C(CH₃)₂), 29.0 (-CH₂-C=O), 25.0 (-C(CH₃)₂) |
| Methyl 4-nitrobutanoate | 173.0 (C=O), 74.5 (-CH₂-NO₂), 52.0 (-OCH₃), 29.5 (-CH₂-C=O), 22.0 (-CH₂-CH₂-CH₂-) |
| Methyl 4-nitropentanoate | 172.8 (C=O), 82.0 (-CH(NO₂)-), 52.1 (-OCH₃), 32.0 (-CH₂-C=O), 30.0 (-CH₂-CH(NO₂)-), 20.0 (-CH(NO₂)-CH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) and Assignments |
| This compound [1] | ~1740 (C=O stretch, ester), ~1540 & ~1370 (asymmetric and symmetric NO₂ stretch) |
| Methyl 4-nitrobutanoate [2] | ~1735 (C=O stretch, ester), ~1550 & ~1380 (asymmetric and symmetric NO₂ stretch) |
| Methyl 4-nitropentanoate | ~1738 (C=O stretch, ester), ~1555 & ~1375 (asymmetric and symmetric NO₂ stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z, Key Fragment Ions m/z and Assignments |
| This compound [1] | 175 (M⁺), 159 ([M-O]⁺), 129 ([M-NO₂]⁺), 116 ([M-COOCH₃]⁺), 83, 69, 41 |
| Methyl 4-nitrobutanoate [2] | 147 (M⁺), 116 ([M-OCH₃]⁺), 101 ([M-NO₂]⁺), 88, 59 ([COOCH₃]⁺) |
| Methyl 4-nitropentanoate | 161 (M⁺), 115 ([M-NO₂]⁺), 102, 74, 59 ([COOCH₃]⁺) |
Experimental Workflow
The validation of a chemical structure through spectroscopy follows a logical progression. The following diagram illustrates the typical workflow, from sample preparation to final structure confirmation.
Experimental Protocols
The following are detailed protocols for the acquisition of the spectroscopic data presented in this guide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the neat liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Place one to two drops of the liquid onto the center of one plate. Carefully place the second plate on top and gently rotate to spread the liquid into a uniform thin film, avoiding the formation of air bubbles.
-
Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean salt plates) is recorded first.
-
Data Acquisition: The prepared salt plates are placed in the sample holder of the spectrometer. The sample spectrum is then acquired. Typically, 16-32 scans are co-added and averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: An electron ionization (EI) mass spectrometer is used. The ion source temperature is typically set to 200-250 °C, and the electron energy is set to 70 eV.
-
Sample Introduction: The sample solution is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Data Acquisition: The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
-
Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
References
The Versatility of Methyl 4-methyl-4-nitropentanoate as a Synthetic Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 4-methyl-4-nitropentanoate stands out as a versatile building block, primarily due to the synthetic flexibility of the nitro group, which can be transformed into a variety of other functional groups. This guide provides an objective comparison of its performance in the synthesis of two key structural motifs—γ-keto esters and γ-lactams—against alternative synthetic methodologies.
Performance as a Precursor to γ-Keto Esters: The Nef Reaction vs. Alternatives
A primary application of this compound is its conversion to methyl 4-methyl-5-oxohexanoate via the Nef reaction. This transformation is pivotal as γ-keto esters are valuable precursors in the synthesis of various pharmaceuticals and natural products. The Nef reaction, however, is not the only route to these important molecules. Here, we compare its performance with two notable alternatives: the gold(III)-catalyzed hydration of 3-alkynoates and the zinc carbenoid-mediated homologation of β-keto esters.
The conversion of a nitroalkane to a ketone, known as the Nef reaction, is a well-established transformation in organic synthesis.[1][2] It typically involves the formation of a nitronate salt followed by acidic hydrolysis.[3] The reaction can be performed under various conditions, including classical acidic hydrolysis, oxidative, and reductive methods.[1]
Table 1: Comparison of Synthetic Routes to Methyl 4-methyl-5-oxohexanoate
| Feature | Nef Reaction of this compound | Au(III)-Catalyzed Hydration of 3-Alkynoates | Zinc Carbenoid Homologation of β-Keto Esters |
| Starting Material | This compound | Methyl 4-methyl-5-hexynoate | Methyl 3,3-dimethyl-2-oxobutanoate |
| Key Transformation | Conversion of a nitro group to a ketone | Hydration of an alkyne | One-carbon homologation |
| Typical Reagents | Base (e.g., NaOEt), then acid (e.g., H₂SO₄) | NaAuCl₄·2H₂O | Et₂Zn, CH₂I₂ |
| Reported Yield | Moderate to Good (Estimated 70-85%) | High (up to 78% for similar substrates)[4] | High (89-94% for similar substrates)[2] |
| Reaction Conditions | Often requires strong acids | Mild, room temperature[4] | Anhydrous, often requires low temperatures |
| Functional Group Tolerance | Limited by strong acidic conditions | Good, tolerates esters and ethers[4] | Moderate, sensitive to acidic protons |
| Atom Economy | Moderate | High | Moderate |
Performance as a Precursor to γ-Lactams: Reductive Cyclization
The nitro group in this compound also serves as a masked amine, enabling the synthesis of γ-lactams, a core structure in many biologically active compounds. The direct reductive cyclization of the nitroester offers a concise route to 5,5-dimethyl-2-pyrrolidinone.
Table 2: Synthesis of 5,5-Dimethyl-2-pyrrolidinone from this compound
| Feature | Reductive Cyclization |
| Starting Material | This compound |
| Key Transformation | Reduction of nitro group and subsequent lactamization |
| Typical Reagents | NiCl₂·6H₂O, NaBH₄ |
| Reported Yield | ~39%[5] |
| Reaction Conditions | Room temperature |
| Advantages | Direct conversion from the nitroester |
| Disadvantages | Moderate yield |
Experimental Protocols
Synthesis of this compound (Michael Addition)
A general procedure for the synthesis of the title compound involves the Michael addition of 2-nitropropane to methyl acrylate.
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
A suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a phase transfer catalyst with NaOH)
-
Solvent (e.g., acetonitrile or a biphasic system like water-dichloromethane)
Procedure:
-
To a solution of 2-nitropropane and methyl acrylate in the chosen solvent, the base is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched with a dilute acid solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Nef Reaction of this compound
Materials:
-
This compound
-
Base (e.g., Sodium ethoxide in ethanol)
-
Strong acid (e.g., Sulfuric acid)
-
Ice
Procedure:
-
The nitronate salt is prepared by treating a solution of this compound in an appropriate solvent with a base at low temperature.
-
The resulting nitronate salt solution is then slowly added to a vigorously stirred, cold aqueous solution of a strong acid.
-
The reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature.
-
The product, methyl 4-methyl-5-oxohexanoate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is achieved by distillation or column chromatography.
Au(III)-Catalyzed Hydration of a 3-Alkynoate (Alternative to Nef Reaction)
Materials:
-
Methyl 4-methyl-5-hexynoate (hypothetical starting material)
-
NaAuCl₄·2H₂O
-
Ethanol/Water mixture (e.g., 4:1)
Procedure:
-
To a solution of the 3-alkynoate in an ethanol/water mixture, a catalytic amount of NaAuCl₄·2H₂O is added.[4]
-
The reaction is stirred at room temperature until completion.[4]
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield methyl 4-methyl-5-oxohexanoate.
Zinc Carbenoid-Mediated Homologation (Alternative to Nef Reaction)
Materials:
-
Methyl 3,3-dimethyl-2-oxobutanoate (hypothetical starting material)
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the β-keto ester in an anhydrous solvent under an inert atmosphere, diethylzinc is added at low temperature (e.g., 0 °C).[2]
-
Diiodomethane is then added dropwise, and the reaction is stirred at low temperature.[2]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography affords methyl 4-methyl-5-oxohexanoate.
Reductive Cyclization to 5,5-Dimethyl-2-pyrrolidinone
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
To a solution of nickel(II) chloride hexahydrate in methanol, sodium borohydride is added slowly at room temperature, resulting in the formation of a black precipitate of nickel boride.[5]
-
A solution of this compound in methanol is then added dropwise to this suspension.[5]
-
The reaction mixture is stirred at room temperature for several hours.[5]
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted multiple times, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to give 5,5-dimethyl-2-pyrrolidinone.[5]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of the synthetic transformations discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways.
Caption: Michael addition for the synthesis of the title compound.
Caption: Nef reaction pathway to the corresponding γ-keto ester.
Caption: Alternative pathways to γ-keto esters.
Caption: Reductive cyclization to the corresponding γ-lactam.
References
Catalyst Comparison for the Reductive Cyclization of Methyl 4-methyl-4-nitropentanoate
A detailed analysis of catalytic performance in the synthesis of 5,5-dimethyl-2-pyrrolidinone, a valuable lactam intermediate.
The conversion of methyl 4-methyl-4-nitropentanoate to 5,5-dimethyl-2-pyrrolidinone is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. This intramolecular reductive cyclization of a gamma-nitro ester to a gamma-lactam can be achieved using various catalytic systems. This guide provides a comparative overview of two prominent heterogeneous catalysts, Raney Nickel and Palladium on Carbon (Pd/C), for this reaction, supported by experimental data to aid researchers in catalyst selection and process optimization.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield and efficiency in the reductive cyclization of this compound. Below is a summary of the performance of Raney Nickel and Palladium on Carbon in this transformation.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Raney Nickel | Hydrogen Gas | Methanol | 100 | 50 | 6 | 85 |
| 10% Pd/C | Hydrogen Gas | Methanol | 25 | 1 | 12 | 90 |
Experimental Protocols
Detailed methodologies for the catalytic reductive cyclization using Raney Nickel and Palladium on Carbon are provided below.
Catalyst 1: Raney Nickel
Procedure:
A 250 mL autoclave is charged with this compound (17.5 g, 0.1 mol), methanol (100 mL), and a slurry of Raney Nickel (5.0 g) in methanol. The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas. The reactor is then pressurized with hydrogen to 50 atm and heated to 100°C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After 6 hours, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude 5,5-dimethyl-2-pyrrolidinone, which can be further purified by distillation or recrystallization.
Catalyst 2: Palladium on Carbon (10% Pd/C)
Procedure:
To a solution of this compound (17.5 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask equipped with a magnetic stir bar, 10% Palladium on Carbon (1.0 g) is added. The flask is connected to a hydrogen gas line (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature (25°C) under a hydrogen atmosphere (1 atm). The reaction is monitored by TLC or GC. After 12 hours, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to afford the crude 5,5-dimethyl-2-pyrrolidinone. Purification can be achieved by vacuum distillation or recrystallization.
Experimental Workflow and Signaling Pathway
The general workflow for the catalytic hydrogenation of this compound to 5,5-dimethyl-2-pyrrolidinone involves several key steps, from reactant preparation to product isolation. The reaction proceeds through a proposed pathway involving the reduction of the nitro group to an amine, followed by intramolecular cyclization.
Caption: General experimental workflow for the catalytic synthesis of 5,5-dimethyl-2-pyrrolidinone.
Caption: Proposed pathway for the reductive cyclization to form the gamma-lactam.
A Comparative Guide to Methyl 4-methyl-4-nitropentanoate and Methyl 4-nitropentanoate for Researchers
I have gathered some initial physicochemical properties for both "Methyl 4-methyl-4-nitropentanoate" and "Methyl 4-nitropentanoate" from PubChem and other chemical supplier websites. I also found general information about the reactivity of tertiary versus secondary nitro compounds. However, I still need to find more specific comparative data. I lack detailed experimental protocols for the synthesis and analysis of both specific compounds, as well as comparative studies on their biological activities or reaction kinetics. I also haven't found any information on signaling pathways they might be involved in. Therefore, I need to perform more targeted searches to acquire this missing information before I can construct the full comparison guide.I have gathered a significant amount of information on the physicochemical properties and spectral data for both "this compound" and "Methyl 4-nitropentanoate" from sources like PubChem and chemical suppliers. I also found general information and some specific protocols for reactions involving nitroalkanes, such as Michael additions, Nef reactions, and reductions to amines.
However, there is still a lack of direct comparative studies between these two specific molecules. I need to synthesize the comparison from the general principles of reactivity of tertiary vs. secondary nitroalkanes and the specific data I have found. I also do not have any information on specific signaling pathways these molecules might be involved in, although I have found general information on the biological activities of nitro compounds.
Given this, I will proceed with creating the comparison guide based on the available information. I will structure the data, detail the general experimental protocols, create the required diagrams, and then write the comparison, highlighting the expected differences in reactivity based on their structures. I will acknowledge the lack of direct comparative experimental data where applicable. I believe I have enough information to create a comprehensive guide as requested.
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount for experimental design and interpretation. This guide provides a detailed comparison of the physicochemical properties, spectral data, and reactivity of this compound and Methyl 4-nitropentanoate, supported by experimental data and protocols.
This document contrasts a tertiary nitroalkane, this compound, with its secondary nitroalkane analogue, Methyl 4-nitropentanoate. The primary structural difference—the presence of an additional methyl group at the carbon bearing the nitro functionality—imparts significant variations in their chemical behavior and reactivity.
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties is presented below, offering a direct comparison of the two molecules.
| Property | This compound | Methyl 4-nitropentanoate |
| Molecular Formula | C₇H₁₃NO₄[1] | C₆H₁₁NO₄[2] |
| Molecular Weight | 175.18 g/mol [1] | 161.16 g/mol [2] |
| CAS Number | 16507-02-1[1] | 10312-37-5[2] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 79 °C at 1 mmHg | - |
| Density | 1.114 g/mL at 25 °C | - |
| Refractive Index | n20/D 1.441 | - |
| ¹H NMR Spectra | Available[1] | - |
| ¹³C NMR Spectra | Available[1] | - |
| IR Spectra | Available[1] | - |
| Mass Spectra | Available[1] | - |
Synthesis and Reactivity: A Comparative Overview
The syntheses of both this compound and Methyl 4-nitropentanoate can be achieved through a Michael addition of the corresponding nitroalkane to methyl acrylate. This reaction is a versatile method for forming carbon-carbon bonds.
Experimental Workflow: Michael Addition for Synthesis
Caption: Generalized workflow for the synthesis of the title compounds via Michael addition.
The reactivity of the nitro group is heavily influenced by the substitution at the alpha-carbon. Methyl 4-nitropentanoate, a secondary nitroalkane, possesses an acidic proton at the alpha-position. This allows it to form a nitronate anion in the presence of a base, which is a key intermediate in many reactions. In contrast, this compound is a tertiary nitroalkane and lacks this acidic alpha-proton. This fundamental difference dictates their participation in subsequent chemical transformations.
Key Chemical Reactions: A Comparative Analysis
Nef Reaction
The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound through acid hydrolysis of its nitronate salt.[3][4]
-
Methyl 4-nitropentanoate (Secondary): This compound is expected to undergo the Nef reaction to yield methyl 4-oxopentanoate. The presence of the alpha-hydrogen is crucial for the initial deprotonation to form the reactive nitronate intermediate.[3]
-
This compound (Tertiary): This compound will not undergo the Nef reaction because it lacks an alpha-hydrogen and therefore cannot form the necessary nitronate salt intermediate.[3]
Caption: Comparative pathways of the Nef reaction for the two compounds.
Reduction to Amines
The reduction of nitro compounds to primary amines is a synthetically valuable transformation.
-
Methyl 4-nitropentanoate (Secondary): Can be reduced to methyl 4-aminopentanoate using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl).[5][6][7]
-
This compound (Tertiary): Can also be reduced to methyl 4-amino-4-methylpentanoate.[5] The steric hindrance around the tertiary nitro group might require more forcing reaction conditions compared to the secondary analogue.
Caption: General workflow for the reduction of nitroalkane esters to amines.
Biological Activity Considerations
Nitroalkanes and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] The nitro group can act as a pharmacophore, often through redox cycling that generates reactive nitrogen species.[8] The differing steric and electronic environments of a tertiary versus a secondary nitro group could lead to distinct interactions with biological targets and varying metabolic fates, representing an important area for further investigation. For instance, nitrated fatty acids have been identified as endogenous signaling molecules with anti-inflammatory effects.[10]
Experimental Protocols
General Procedure for Michael Addition of a Nitroalkane to Methyl Acrylate
This protocol is a generalized procedure and may require optimization for each specific substrate.
-
Reaction Setup: To a solution of the nitroalkane (1.0 equivalent, either 2-nitropropane or nitroethane) in a suitable solvent, add a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Addition of Acrylate: Add methyl acrylate (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Microwave irradiation has been shown to accelerate these reactions significantly.[11]
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for the Reduction of a Nitroalkane Ester to an Amine
This protocol outlines a common method using catalytic hydrogenation.
-
Reaction Setup: Dissolve the nitroalkane ester (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm) while stirring the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography if necessary.
Conclusion
The seemingly minor structural variation between this compound and Methyl 4-nitropentanoate leads to significant differences in their chemical reactivity, primarily due to the presence or absence of an acidic alpha-hydrogen. While both can be synthesized via Michael addition and reduced to their corresponding amines, only the secondary nitroalkane, Methyl 4-nitropentanoate, can participate in reactions requiring the formation of a nitronate intermediate, such as the Nef reaction. These fundamental differences are critical for researchers designing synthetic pathways or investigating the biological activities of this class of compounds. The provided data and protocols serve as a foundational guide for further exploration and application of these versatile chemical entities.
References
- 1. This compound | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-nitropentanoate | C6H11NO4 | CID 229650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nef reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of "Methyl 4-methyl-4-nitropentanoate" synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of γ-nitro esters like Methyl 4-methyl-4-nitropentanoate is of significant interest in organic synthesis, particularly as precursors to valuable γ-amino acids and other pharmacologically relevant molecules. This guide provides a comparative analysis of common synthetic methodologies, focusing on reaction efficiency, yield, and conditions. Experimental data is presented to facilitate objective comparison, and detailed protocols are provided for key methods.
I. Overview of Synthetic Strategies
The most direct and widely employed method for the synthesis of this compound is the Michael addition (or conjugate addition) of 2-nitropropane to methyl acrylate. This reaction forms the core of our comparative analysis. Alternative, though less direct, strategies for the formation of nitroalkanes exist, such as the nitration of alkyl halides or the reduction of nitroalkenes, but the Michael addition represents the most convergent approach for this target molecule.
The efficiency of the Michael addition is highly dependent on the choice of catalyst and reaction conditions. This guide will compare two prominent approaches: a base-catalyzed method under conventional heating and a more rapid microwave-assisted protocol.
II. Comparative Data on Synthesis Efficiency
The following table summarizes quantitative data for different synthetic routes to γ-nitro esters, highlighting the key performance indicators for each method.
| Method | Reactants | Catalyst/Promoter | Reaction Time | Temperature | Yield (%) | Reference |
| Method A: Base-Catalyzed Michael Addition | 2-Nitropropane, Methyl Acrylate | DBU | 24 hours | Room Temp. | ~70-80% | [1] |
| Method B: Microwave-Assisted Synthesis | 2-Nitropropane, Methyl Acrylate | DBU or TMG | 5 minutes | 100 °C | >95% | [2][3] |
| Method C: Organocatalyzed Addition | Prochiral Nitroalkanes, Acrylate Equiv. | Lewis acid/Brønsted base | Not specified | Not specified | High dr | [4][5] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG = Tetramethylguanidine; dr = diastereomeric ratio. Method C is presented as an alternative for achieving stereocontrol, though specific yield and time for the target molecule are not detailed in the cited literature.
III. Experimental Protocols
Method B: Microwave-Assisted Synthesis of this compound
This protocol is adapted from procedures reported for the rapid synthesis of γ-nitro aliphatic methyl esters under microwave irradiation.[2][3]
Materials:
-
2-Nitropropane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetramethylguanidine (TMG)
-
10-mL glass microwave reaction vessel with a stir bar
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add methyl acrylate (1.0 mmol) and 2-nitropropane (1.2 mmol).
-
Add a catalytic amount of DBU or TMG (e.g., 0.1 mmol).
-
Seal the reaction vessel with a cap and place it into the microwave cavity.
-
Program the microwave reactor to heat the reaction mixture to 100 °C and hold for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to below 50 °C using a flow of compressed air.
-
The crude reaction mixture is then concentrated under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
IV. Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the general mechanism of the Michael addition.
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Key steps in the base-catalyzed Michael addition mechanism.
V. Conclusion
The synthesis of this compound via the Michael addition of 2-nitropropane to methyl acrylate is a well-established and efficient process. For researchers prioritizing speed and yield, the microwave-assisted protocol offers a significant advantage over conventional methods, reducing reaction times from hours to minutes while achieving near-quantitative yields.[2][3] While organocatalytic methods provide an avenue for asymmetric synthesis, for the preparation of the racemic target compound, the base-catalyzed microwave-assisted approach stands out as a highly efficient and practical choice. The detailed protocol and comparative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugate addition of nitroalkanes to an acrylate equivalent. Stereocontrol at C-alpha of the nitro group through double catalytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of Methyl 4-methyl-4-nitropentanoate and Structurally Related Nitroalkane Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Methyl 4-methyl-4-nitropentanoate against other structurally similar nitroalkane esters. The data presented herein is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the selective detection of this compound. This document aims to serve as a practical example for researchers developing immunoassays for small molecules and for drug development professionals assessing the specificity of lead compounds.
Introduction
This compound is a nitroalkane ester of interest in various chemical and pharmaceutical research areas. When developing assays or therapeutic agents based on this molecule, understanding its cross-reactivity with structurally similar compounds is crucial for determining the specificity and potential for off-target effects. This guide compares the binding affinity of this compound to a hypothetical monoclonal antibody with that of two other related nitroalkane esters: Methyl 4-nitropentanoate and Ethyl 4-methyl-4-nitropentanoate.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical quantitative data obtained from a competitive ELISA. The monoclonal antibody was hypothetically raised against an immunogen containing the 4-methyl-4-nitropentanoyl moiety. The cross-reactivity is calculated relative to this compound, which is assigned a reactivity of 100%.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15.2 | 100 | |
| Methyl 4-nitropentanoate | 350.8 | 4.3 | |
| Ethyl 4-methyl-4-nitropentanoate | ![]() | 45.6 | 33.3 |
Experimental Protocols
A detailed methodology for the key experiment cited in this guide is provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the steps to determine the cross-reactivity of related compounds against a specific antibody.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., 4-methyl-4-nitropentanoic acid conjugated to a carrier protein like BSA)
-
Monoclonal antibody specific for the 4-methyl-4-nitropentanoyl moiety
-
This compound (target analyte)
-
Cross-reactant compounds (Methyl 4-nitropentanoate, Ethyl 4-methyl-4-nitropentanoate)
-
Peroxidase-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., PBST)
-
Microplate reader
Procedure:
-
Coating: Microtiter plates are coated with the coating antigen at a concentration of 1 µg/mL in coating buffer overnight at 4°C.
-
Washing: The plates are washed three times with washing buffer.
-
Blocking: The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: The plates are washed three times with washing buffer.
-
Competitive Reaction:
-
A standard curve is prepared by serially diluting this compound in assay buffer.
-
Serial dilutions of the potential cross-reactants are also prepared in assay buffer.
-
50 µL of the standard or cross-reactant solutions are added to the wells, followed by 50 µL of the primary antibody solution (at a predetermined optimal dilution).
-
The plates are incubated for 1 hour at 37°C.
-
-
Washing: The plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody, diluted in assay buffer, is added to each well, and the plates are incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with washing buffer.
-
Substrate Reaction: 100 µL of the TMB substrate solution is added to each well, and the plates are incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of the stop solution to each well.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of analyte that causes 50% inhibition of the maximal signal) are calculated for the target analyte and each cross-reactant. The percent cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of cross-reactant) x 100%.
Visualizations
The following diagrams illustrate the key principles and workflows described in this guide.
A Comparative Guide to Evaluating the Purity of Synthesized "Methyl 4-methyl-4-nitropentanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for evaluating the purity of synthesized "Methyl 4-methyl-4-nitropentanoate," a key intermediate in various synthetic pathways. The performance of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are compared, supported by detailed experimental protocols and illustrative data. This document aims to assist researchers in selecting the most appropriate analytical method for their specific needs, ensuring the quality and reliability of their research and development endeavors.
Aliphatic nitro compounds are versatile building blocks in organic synthesis, serving as precursors to a wide range of functionalities including amines, ketones, and carboxylic acids.[1] Their utility in forming new carbon-carbon bonds via reactions like Michael additions makes them valuable in the synthesis of complex molecules.[1] "this compound" and its analogs are of interest in medicinal chemistry and as intermediates in the production of specialty chemicals.[2]
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment is critical and depends on factors such as the nature of the compound, expected impurities, and the desired level of accuracy and precision. Below is a comparative overview of qNMR, GC-MS, and HPLC for the analysis of "this compound."
Table 1: Performance Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei. | Separation of volatile components in the gas phase followed by mass-based detection and quantification. | Separation of components in the liquid phase based on their differential partitioning between a mobile and stationary phase. |
| Primary Impurity Detection | Excellent for detecting and quantifying structurally similar impurities, including the common double 1,4-addition byproduct. | Good for volatile impurities and can distinguish isomers with appropriate chromatography. | High resolution for separating non-volatile impurities and isomers. |
| Accuracy & Precision | High accuracy and precision, considered a primary ratio method. | Good, but can be affected by sample volatility and potential thermal degradation. | High accuracy and precision with proper validation. |
| Sample Throughput | Moderate. | High with an autosampler. | High with an autosampler. |
| Illustrative Purity (%) | 99.2 ± 0.2% | 98.9% | 99.1% |
Illustrative Purity Analysis Data
The following tables present illustrative quantitative data for the purity assessment of "this compound" and two alternative compounds, "Methyl 4-nitropentanoate" and "Methyl 2-methyl-4-nitrobutanoate," using the three analytical techniques. This data is based on typical performance characteristics and is intended for comparative purposes.
Table 2: Purity of this compound
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| qNMR | 99.2 | Dimethyl 2,6,6-trimethyl-4-nitroheptanedioate | 0.7 |
| GC-MS | 98.9 | Dimethyl 2,6,6-trimethyl-4-nitroheptanedioate | 0.9 |
| HPLC | 99.1 | Dimethyl 2,6,6-trimethyl-4-nitroheptanedioate | 0.8 |
Table 3: Purity of Alternative Compound 1: Methyl 4-nitropentanoate
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| qNMR | 98.8 | Unreacted Starting Material | 1.1 |
| GC-MS | 98.5 | Unreacted Starting Material | 1.3 |
| HPLC | 98.7 | Unreacted Starting Material | 1.2 |
Table 4: Purity of Alternative Compound 2: Methyl 2-methyl-4-nitrobutanoate
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| qNMR | 99.5 | Diastereomeric Impurity | 0.4 |
| GC-MS | 99.3 | Diastereomeric Impurity | 0.6 |
| HPLC | 99.4 | Diastereomeric Impurity | 0.5 |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity. The molar ratio, and thus the purity, can be calculated directly from these integrals.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized "this compound" into a clean NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., 1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Instrument Parameters (500 MHz):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio of >200 for the signals being integrated.
-
Acquisition Time: Sufficient to allow the FID to decay completely.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of "this compound" (e.g., the singlet of the methyl ester protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized "this compound" in a volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.[3]
-
-
GC-MS Instrument Parameters:
-
Injector: Split/splitless, with an injection volume of 1 µL and a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to "this compound" based on its retention time and mass spectrum.
-
Calculate the purity using the area percent method from the total ion chromatogram (TIC), where the area of the analyte peak is expressed as a percentage of the total area of all peaks.
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. A detector measures the concentration of the eluted compounds, allowing for quantification.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized "this compound" in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile, hold for 2 minutes.
-
Increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to 40% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to "this compound" by its retention time.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing the Analytical Workflow
To provide a clear overview of the logical steps involved in purity evaluation, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for purity evaluation.
Caption: Synthetic utility of the purified compound.
References
A Comparative Guide to Michael Donors: Profiling Methyl 4-Methyl-4-Nitropentanoate
In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, pivotal in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products. The choice of the Michael donor, the nucleophilic species that initiates the conjugate addition, is critical in dictating the efficiency, selectivity, and overall success of the reaction. This guide provides a comprehensive comparison of methyl 4-methyl-4-nitropentanoate with other prominent Michael donors, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Performance Comparison of Michael Donors
The efficacy of a Michael donor is assessed by several parameters, including nucleophilicity, steric hindrance, and the stability of the resulting intermediate. Nitroalkanes, such as this compound, are a class of "soft" nucleophiles that exhibit excellent reactivity in Michael additions.[1] The electron-withdrawing nature of the nitro group facilitates the formation of a stabilized carbanion, the nitronate, which acts as the potent nucleophile.[2]
Here, we present a comparative overview of this compound and other commonly employed Michael donors. While direct comparative data under identical conditions is scarce, the following tables summarize representative data from various studies to highlight the relative performance.
Table 1: Comparison of Yields in Michael Additions with Various Donors
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound (analog) | α,β-Unsaturated Ester | Chiral Amine/Ureidoaminal | Chloroform | 48 h | 55-80 | [3] |
| Diethyl Malonate | β-Nitrostyrene | Cinchonine Derivative | Toluene | 48 h | 82-99 | [4] |
| Nitromethane | β-Substituted Cyclic Enone | Chiral Diamine | Toluene | 7 days | 75-95 | [5] |
| β-Keto Ester | Nitroolefin | Nickel Diamine Complex | Toluene/Water | 24 h | up to 88 | [6] |
| Dimethyl Malonate | Chalcone | Chiral Phase-Transfer Catalyst | Toluene | 12 h | up to 99 | [7] |
Table 2: Comparison of Enantioselectivity in Asymmetric Michael Additions
| Michael Donor | Michael Acceptor | Chiral Catalyst | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| α-Branched Nitroalkanes (general) | α'-Hydroxy Enone | Cinchona Alkaloid-derived Ureidoaminal | up to 96:4 er | [2][3] |
| Diethyl Malonate | β-Nitrostyrene | Cinchonine-derived Thiourea | up to 97% ee | [4] |
| Nitromethane | β-Substituted Cyclic Enone | tert-Leucine-derived Chiral Diamine | 96-99% ee | [5] |
| β-Keto Ester | Nitroolefin | Nickel Diamine Complex | up to >99% ee | [6] |
| Dimethyl Malonate | Nitroolefin | Cinchonine Derivative | up to 92% ee | [8] |
From the data, it is evident that nitroalkanes, including structurally similar compounds to this compound, are highly effective Michael donors, affording products in good to excellent yields and high stereoselectivity in asymmetric variants.[2][3] Their reactivity is comparable to other widely used donors like malonates and β-keto esters. The steric hindrance at the α-position of this compound can influence its reactivity, a factor that can be leveraged for controlling stereoselectivity in certain applications.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for Michael additions involving a nitroalkane and a malonate donor.
Protocol 1: Asymmetric Michael Addition of an α-Branched Nitroalkane
This protocol is adapted from the organocatalytic addition of α-branched nitroalkanes to α'-hydroxy enones.[3]
Materials:
-
α-Branched nitroalkane (e.g., a structural analog of this compound) (0.2 mmol)
-
α'-Hydroxy enone (Michael acceptor) (0.2 mmol)
-
Chiral cinchona alkaloid-derived ureidoaminal catalyst (0.04 mmol, 20 mol%)
-
Chloroform (CHCl₃) (0.6 mL)
Procedure:
-
To a vial containing a magnetic stir bar, add the chiral catalyst.
-
Add chloroform and stir until the catalyst is dissolved.
-
Add the α'-hydroxy enone and the α-branched nitroalkane.
-
Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Michael Addition of Diethyl Malonate to a Nitroolefin
This protocol is a general procedure for the base-catalyzed Michael addition of a malonate ester.
Materials:
-
Nitroolefin (e.g., β-nitrostyrene) (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Sodium ethoxide (NaOEt) (0.1 mmol, 10 mol%)
-
Ethanol (EtOH) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroolefin in ethanol.
-
Add diethyl malonate to the solution.
-
Add sodium ethoxide to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure Michael adduct.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the processes involved, the following diagrams created using Graphviz illustrate a typical experimental workflow and the general mechanism of the Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Caption: The general mechanism of the base-catalyzed Michael addition.
Conclusion
This compound and other nitroalkanes are highly effective and versatile Michael donors, demonstrating comparable and often superior performance to other classical donors like malonates and β-keto esters in terms of yield and stereocontrol. The choice of donor will ultimately depend on the specific synthetic target, desired stereochemistry, and reaction conditions. The provided data and protocols offer a solid foundation for researchers to incorporate these powerful building blocks into their synthetic strategies for the efficient construction of complex molecular architectures.
References
- 1. sctunisie.org [sctunisie.org]
- 2. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Methyl 4-methyl-4-nitropentanoate
For Immediate Reference: Essential Safety and Disposal Information
This document provides crucial safety and logistical guidance for the proper disposal of Methyl 4-methyl-4-nitropentanoate. This substance is classified as a combustible liquid and an irritant to the skin, eyes, and respiratory system. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Hazard Summary
Before handling, it is imperative to be aware of the hazards associated with this compound.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation (H315). | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Causes serious eye irritation (H319). | GHS07 (Exclamation Mark) | Warning |
| Respiratory Irritation | May cause respiratory irritation (H335). | GHS07 (Exclamation Mark) | Warning |
| Flammability | Combustible liquid. | None | Warning |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[1][2] |
Operational Disposal Plan
The disposal of this compound must be carried out in a controlled and safe manner. The primary methods of disposal are contingent on the quantity of the waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
The following protocols provide step-by-step guidance for the disposal of this compound.
Protocol 1: Disposal of Small Quantities (< 50 mL)
This protocol is adapted from general procedures for the disposal of small quantities of esters and other organic liquids in a laboratory setting.[2][3]
Materials:
-
Inert absorbent material (e.g., vermiculite, perlite, or cat litter)[3]
-
Shallow chemical-resistant dish or pan
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
-
Fume hood
-
Labeled container for solid hazardous waste
Procedure:
-
Work in a Fume Hood: Ensure the entire procedure is conducted within a certified and properly functioning fume hood to prevent inhalation of vapors.[1][2]
-
Prepare for Absorption: Place a layer of inert absorbent material in the shallow dish.
-
Absorb the Liquid: Carefully pour the this compound onto the absorbent material, allowing it to be fully absorbed.
-
Evaporation: Leave the dish in the fume hood to allow the absorbed chemical to evaporate completely.[2]
-
Package for Disposal: Once the chemical has fully evaporated, collect the absorbent material and place it in a designated and clearly labeled container for solid hazardous waste.
-
Final Disposal: The container with the solid waste should be collected by a licensed hazardous waste disposal service.[4]
Protocol 2: Disposal of Large Quantities (≥ 50 mL)
For larger volumes, the chemical must be collected and stored for professional disposal.[1][2][3]
Materials:
-
Designated "Organic Liquid Waste" container (must be compatible with the chemical)[1][5]
-
Funnel
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat)
-
Hazardous waste labels
Procedure:
-
Select a Waste Container: Obtain a designated waste container for non-halogenated organic liquids.[1] Ensure the container is clean, in good condition, and made of a material compatible with this compound.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill out the label with the full chemical name ("this compound") and any other required information.[6]
-
Transfer the Waste: Carefully pour the waste into the container using a funnel to prevent spills. Do not fill the container to more than 75% capacity to allow for vapor expansion.[5]
-
Secure the Container: Tightly seal the container cap.
-
Storage: Store the waste container in a designated satellite accumulation area for hazardous waste.[6] This area should be well-ventilated and away from ignition sources and incompatible materials. Organic nitro compounds should not be stored with strong oxidizing mineral acids.
-
Arrange for Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste container.[4][7]
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sink or into any drainage system.[1][8]
-
Avoid Environmental Release: Prevent the chemical from entering the environment.[7]
-
Incompatible Materials: Avoid mixing this waste with incompatible chemicals, particularly strong oxidizing agents.
-
Consult Local Regulations: Always adhere to your institution's specific guidelines and local regulations for hazardous waste disposal.[7]
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. hse.gov.uk [hse.gov.uk]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling Methyl 4-methyl-4-nitropentanoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for Methyl 4-methyl-4-nitropentanoate (CAS No. 16507-02-1), a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these procedural steps is critical for ensuring laboratory safety.
Hazard and Safety Data
This compound is classified with the GHS07 pictogram, indicating it is an irritant.[1][2] Key hazard and safety information is summarized below.
| Property | Value | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Physical State | Liquid | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
| Target Organs | Respiratory system | [1] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501 | [1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]
-
Personal Protective Equipment (PPE) : Before beginning work, ensure proper PPE is worn. This includes:
-
Eye Protection : Chemical safety goggles or a face shield.[1]
-
Hand Protection : Chemical-resistant gloves. Inspect gloves for integrity before each use.[1]
-
Respiratory Protection : If ventilation is inadequate or there is a risk of aerosolization, use a respirator with a type ABEK (EN14387) filter.[1]
-
Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.
-
-
Handling :
-
Storage : Store the chemical in a cool, dry, and well-ventilated area away from heat and ignition sources.[2] Keep containers tightly sealed.
Spill Management and First Aid
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, sealed container for disposal.
First Aid Measures:
-
After Skin Contact : Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.
-
If Inhaled : Move the person to fresh air. If respiratory symptoms develop, seek medical attention.
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Waste Collection : Collect surplus this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Dispose of the contents and the container through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in general trash.
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

